molecular formula C7H16N2O B1360349 4-(2-Aminopropyl)morpholine CAS No. 50998-05-5

4-(2-Aminopropyl)morpholine

Cat. No.: B1360349
CAS No.: 50998-05-5
M. Wt: 144.21 g/mol
InChI Key: SWZKXIPDGAAYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminopropyl)morpholine is a heterocyclic amine compound featuring a morpholine ring, a six-membered structure containing both nitrogen and oxygen atoms, linked to a propylamine chain. This bifunctional structure, providing both a tertiary amine within the ring and a primary amine on the side chain, makes it a valuable and versatile intermediate in organic synthesis and materials science . In research and development, this compound serves as a key building block for the synthesis of more complex molecules. Its applications span the development of pharmaceuticals, where the morpholine ring is a common pharmacophore found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory agents . Beyond medicinal chemistry, it is investigated for use in agrochemicals, specialty surfactants, and as a curing agent or chain extender in polymer chemistry, where it can enhance the properties of epoxy resins and polyurethanes . The primary amine group is highly reactive towards electrophiles, enabling its incorporation into larger molecular frameworks, while the morpholine ring can influence the solubility and physicochemical properties of the resulting compound . Please Note: This product is specifically labeled and sold for Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not approved for use in diagnostics, therapeutics, or any other clinical applications involving humans or animals . They are exempt from the regulatory oversight that governs in vitro diagnostic (IVD) medical devices . Important Disclaimer: The information provided is for research and reference purposes only. The specific applications mentioned are based on the properties of analogous morpholine-based compounds and the typical uses of such chemical intermediates . The exact characteristics and research applications for this specific lot of this compound should be verified by the researcher. This product is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKXIPDGAAYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885939
Record name 4-Morpholineethanamine, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-05-5
Record name 1-Morpholinopropan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanamine, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050998055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanamine, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholineethanamine, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminopropyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(2-aminopropyl)morpholine, a valuable morpholine derivative with applications in pharmaceutical and chemical research. This document details the core synthetic strategies, reaction mechanisms, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound is a substituted morpholine featuring a chiral aminopropyl group at the 4-position of the morpholine ring. Its structural motifs, combining the versatile morpholine scaffold with a primary amine, make it a significant building block in the development of novel therapeutic agents and functional materials. The synthesis of this compound typically proceeds through a two-step pathway involving the formation of a ketone intermediate followed by reductive amination.

Primary Synthesis Pathway: A Two-Step Approach

The most common and logical synthetic route to this compound involves two key transformations:

  • N-Alkylation of Morpholine: Reaction of morpholine with a suitable three-carbon electrophile to introduce the propanone side chain, yielding the intermediate, 1-morpholinopropan-2-one.

  • Reductive Amination: Conversion of the ketonic group of 1-morpholinopropan-2-one into a primary amine to afford the final product.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.

Step 1: Synthesis of 1-Morpholinopropan-2-one

The initial step involves the nucleophilic substitution reaction between morpholine and chloroacetone. Morpholine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in chloroacetone.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of morpholine displaces the chloride ion from chloroacetone. A base is typically used to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol: N-Alkylation of Morpholine with Chloroacetone

  • Materials:

    • Morpholine

    • Chloroacetone

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetone or other suitable solvent

    • Diethyl ether

    • Magnesium sulfate (MgSO₄) or other drying agent

  • Procedure:

    • A solution of morpholine (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Anhydrous potassium carbonate (1.5 equivalents) is added to the solution.

    • Chloroacetone (1.1 equivalents) is added dropwise to the stirred suspension.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted morpholine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 1-morpholinopropan-2-one.

    • Further purification can be achieved by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (post-distillation)>95%
Boiling PointApprox. 80-85 °C at 10 mmHg
Step 2: Reductive Amination of 1-Morpholinopropan-2-one

The second and final step is the conversion of the ketone intermediate, 1-morpholinopropan-2-one, to the primary amine, this compound. Reductive amination is a versatile method for this transformation. Several protocols can be employed, with the choice of reducing agent and reaction conditions influencing the yield and purity of the final product.

This is a widely used laboratory-scale method for reductive amination. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source (e.g., ammonium acetate or ammonium chloride), which is then reduced by sodium cyanoborohydride.

Reaction Mechanism:

  • The ketone (1-morpholinopropan-2-one) reacts with ammonia (from an ammonium salt) to form an unstable carbinolamine intermediate.

  • The carbinolamine dehydrates to form an iminium ion.

  • The iminium ion is then selectively reduced by the hydride reagent (sodium cyanoborohydride) to yield the primary amine. Sodium cyanoborohydride is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of ketones.[1][2]

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

  • Materials:

    • 1-Morpholinopropan-2-one

    • Ammonium acetate (CH₃COONH₄) or Ammonium chloride (NH₄Cl)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether or Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • 1-Morpholinopropan-2-one (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) are dissolved in methanol in a round-bottom flask.

    • The solution is stirred at room temperature, and sodium cyanoborohydride (1.5 - 2.0 equivalents) is added portion-wise.

    • The reaction mixture is stirred at room temperature for 24-48 hours. The pH is maintained in a weakly acidic range (pH 6-7) to facilitate imine formation without decomposing the reducing agent.

    • The reaction is quenched by the careful addition of aqueous HCl to destroy excess cyanoborohydride.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and the solution is made basic (pH > 12) by the addition of concentrated NaOH.

    • The aqueous layer is extracted several times with diethyl ether or dichloromethane.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound.

    • The product can be further purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield60-75%
Purity (post-distillation)>97%

For larger-scale synthesis, catalytic hydrogenation is a more atom-economical and environmentally friendly approach. This method involves the reaction of the ketone with ammonia in the presence of hydrogen gas and a metal catalyst.

Reaction Mechanism:

The mechanism is similar to the hydride reduction pathway, involving the formation of an imine intermediate on the catalyst surface, which is then hydrogenated.

  • Adsorption of the ketone and ammonia onto the catalyst surface.

  • Formation of the imine intermediate.

  • Hydrogenation of the imine to the corresponding primary amine.

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • 1-Morpholinopropan-2-one

    • Ammonia (aqueous or methanolic solution)

    • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) catalyst

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • A solution of 1-morpholinopropan-2-one (1.0 equivalent) in methanol containing a high concentration of ammonia is placed in a high-pressure hydrogenation vessel.

    • A catalytic amount of Raney Nickel or Pd/C (typically 5-10% by weight) is added to the solution.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

    • The mixture is stirred and heated (typically 50-80 °C) for several hours until the uptake of hydrogen ceases.

    • The reactor is cooled, and the pressure is carefully released.

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude product is purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield70-90%
Purity (post-distillation)>98%

Characterization of this compound

Accurate characterization of the final product is crucial for its use in research and development. The following are expected spectral data for this compound.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

  • δ ~3.70 (t, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

  • δ ~2.45 (t, 4H): Methylene protons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

  • δ ~2.90 (m, 1H): Methine proton of the aminopropyl group (-CH(NH₂)-).

  • δ ~2.40 (m, 2H): Methylene protons of the aminopropyl group attached to the morpholine nitrogen (-N-CH₂-CH-).

  • δ ~1.50 (s, 2H): Amine protons (-NH₂), signal may be broad and exchangeable with D₂O.

  • δ ~1.05 (d, 3H): Methyl protons of the aminopropyl group (-CH-CH₃).

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

  • δ ~67.0: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

  • δ ~60.5: Methylene carbon of the aminopropyl group attached to the morpholine nitrogen (-N-CH₂-CH-).

  • δ ~54.0: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

  • δ ~47.5: Methine carbon of the aminopropyl group (-CH(NH₂)-).

  • δ ~20.0: Methyl carbon of the aminopropyl group (-CH-CH₃).

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.

Overall Synthesis Scheme

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination Morpholine Morpholine 1-Morpholinopropan-2-one 1-Morpholinopropan-2-one Morpholine->1-Morpholinopropan-2-one  + Chloroacetone  K₂CO₃, Acetone, Reflux Chloroacetone Chloroacetone Chloroacetone->1-Morpholinopropan-2-one 1-Morpholinopropan-2-one_2 1-Morpholinopropan-2-one This compound This compound 1-Morpholinopropan-2-one_2->this compound  NH₄OAc, NaBH₃CN, MeOH  OR  NH₃, H₂, Ra-Ni/Pd-C

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Synthesis

G Start Start Step1_Reaction N-Alkylation: Morpholine + Chloroacetone Start->Step1_Reaction Step1_Workup Filtration & Concentration Step1_Reaction->Step1_Workup Step1_Purification Vacuum Distillation (1-Morpholinopropan-2-one) Step1_Workup->Step1_Purification Step2_Reaction Reductive Amination Step1_Purification->Step2_Reaction Step2_Workup Quenching, Extraction & Drying Step2_Reaction->Step2_Workup Step2_Purification Vacuum Distillation (Final Product) Step2_Workup->Step2_Purification Characterization NMR, IR, MS Analysis Step2_Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving N-alkylation of morpholine followed by reductive amination of the resulting ketone intermediate. Both laboratory-scale (using sodium cyanoborohydride) and larger-scale (using catalytic hydrogenation) protocols for the reductive amination step are effective. This guide provides the necessary details for researchers to successfully synthesize and characterize this important molecule for its application in drug discovery and development. Careful adherence to the described protocols and purification techniques will ensure the desired product is obtained in good yield and high purity.

References

Physicochemical Properties of 4-(2-Aminopropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Aminopropyl)morpholine. The information is curated for professionals in research and development, offering quantitative data, experimental context, and logical workflows to support further investigation and application of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₆N₂O[1][2]
Molecular Weight 144.21 g/mol [1][2]
Boiling Point 96-98 °C (at 20 Torr)[1]
Density 0.983 ± 0.06 g/cm³ (Predicted)[1]
CAS Number 50998-05-5[1][2]
Acid-Base and Partitioning Properties
PropertyValueSource
pKa 9.97 ± 0.10 (Predicted)[1]

Experimental Protocols

Detailed experimental protocols for the precise determination of the physicochemical properties of morpholine derivatives are crucial for ensuring data accuracy and reproducibility. While specific experimental procedures for this compound are not extensively published, the following are generalized methodologies commonly employed for similar compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

  • Apparatus Setup: A micro-distillation apparatus is assembled, including a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Sample Preparation: A small, measured volume of this compound is placed in the distilling flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Vacuum Application: The system is evacuated to a specific, stable pressure (e.g., 20 Torr), which is monitored by the manometer.

  • Heating: The distilling flask is gently heated in a heating mantle or oil bath.

  • Temperature Measurement: The temperature of the vapor is measured with a thermometer placed at the vapor outlet to the condenser.

  • Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The oven temperature is programmed to ramp up to facilitate the elution of the compound.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical and analytical characterization of a chemical compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Physicochemical Properties Determination cluster_2 Purity and Stability Analysis cluster_3 Data Analysis and Reporting A Compound Synthesis and Purification B Preliminary Characterization (NMR, IR, Mass Spec) A->B C Boiling Point B->C D Melting Point B->D E Density B->E F pKa B->F G logP B->G H Solubility B->H I Chromatographic Purity (GC, HPLC) B->I K Data Compilation and Tabulation C->K D->K E->K F->K G->K H->K J Stability Studies I->J J->K L Technical Report Generation K->L

Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 4-(2-Aminopropyl)morpholine (CAS 50998-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2-Aminopropyl)morpholine, CAS number 50998-05-5. This document collates available physicochemical data, information on its industrial applications, and relevant safety and handling guidelines. While this guide aims to be a thorough resource, it is important to note that publicly available information regarding specific experimental protocols for synthesis and detailed biological activity for this particular isomer is limited. Much of the available data pertains to related aminopropylmorpholine isomers or the general class of polyurethane amine catalysts.

Chemical Identification and Physicochemical Properties

This compound is a substituted morpholine derivative. Its core structure consists of a morpholine ring attached to a propyl group at the nitrogen atom, with an amino group at the 2-position of the propyl chain.

Synonyms: 1-(morpholin-4-yl)propan-2-amine, α-Methyl-4-morpholineethanamine[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50998-05-5[1][2]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1][2]
Boiling Point 96-98 °C (at 20 Torr)[2]
Density 0.983 ± 0.06 g/cm³ (Predicted)[2]

Industrial Applications

This compound is primarily utilized as an amine catalyst in the production of polyurethane foams.[3][4] Amine catalysts play a crucial role in balancing the gelling and blowing reactions during foam formation.[4] The structural characteristics of the amine, such as steric hindrance and basicity, influence the catalytic activity and the final properties of the polyurethane product.[4]

Synthesis and Characterization

Due to the lack of publicly available spectroscopic data, a detailed characterization section with experimental spectra (NMR, IR, Mass Spectrometry) cannot be provided at this time. For researchers requiring this information, it is recommended to perform analytical characterization on a purchased sample or following a custom synthesis.

Safety and Handling

As a member of the polyurethane amine catalyst class, this compound is expected to share similar hazard profiles. These compounds are generally corrosive and can cause skin and eye irritation or burns.[3] Inhalation of vapors may also be harmful.[4]

Table 2: General Safety and Handling Recommendations for Amine Catalysts

Precautionary MeasureRecommendationSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and appropriate respiratory protection.[5]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[6]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]
First Aid (Skin Contact) Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[5]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Biological Activity and Toxicology

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or any potential signaling pathways associated with this compound (CAS 50998-05-5).

Logical Relationships and Workflows

The following diagrams illustrate general workflows relevant to the characterization and use of a chemical compound like this compound.

Chemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_application Application & Safety Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., GC, HPLC) Purification->Purity Application Use as Polyurethane Catalyst Purity->Application Safety Safety & Handling Assessment Application->Safety

Caption: General workflow for the synthesis, characterization, and application of a chemical compound.

Polyurethane_Foam_Catalysis cluster_reactions Polyurethane Formation Reactions Catalyst This compound (Amine Catalyst) Gelling Gelling Reaction (Polyol + Isocyanate) Catalyst->Gelling Catalyzes Blowing Blowing Reaction (Water + Isocyanate) Catalyst->Blowing Catalyzes Foam Polyurethane Foam Gelling->Foam Blowing->Foam

Caption: Role of an amine catalyst in polyurethane foam production.

Conclusion

This compound (CAS 50998-05-5) is a chemical intermediate with a primary application as a polyurethane amine catalyst. While its basic physicochemical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. Researchers and drug development professionals interested in this compound should anticipate the need for in-house synthesis and full analytical characterization to support their work. Standard safety protocols for handling corrosive amines should be strictly followed.

References

The Structure-Activity Relationship of 4-(2-Aminopropyl)morpholine Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of clinically successful drugs. Its unique structural and electronic characteristics, including its ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide delves into the structure-activity relationship (SAR) of 4-(2-aminopropyl)morpholine, a key pharmacophore with significant potential for modulating critical CNS targets. While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, this guide constructs a predictive SAR landscape by leveraging data from structurally analogous phenethylamine and amphetamine derivatives known to interact with dopamine and serotonin receptors. This approach, rooted in the principles of bioisosteric replacement, provides a valuable framework for the rational design and optimization of novel this compound-based drug candidates. This document further provides detailed experimental protocols for key biological assays and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Morpholine Moiety in CNS Drug Design

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds. Its presence can confer a range of desirable properties, including improved pharmacokinetic profiles and enhanced target engagement. In the context of CNS drug discovery, the morpholine moiety is particularly valuable. Its ability to engage in hydrogen bonding and its overall polarity can aid in crossing the blood-brain barrier, a critical hurdle for drugs targeting the brain.

The this compound core can be viewed as a bioisostere of phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds. This structural similarity suggests that derivatives of this compound are likely to interact with monoaminergic systems, such as dopamine and serotonin pathways, which are implicated in a wide array of neurological and psychiatric conditions including Parkinson's disease, schizophrenia, depression, and anxiety.

Putative Biological Targets and Signaling Pathways

Based on its structural similarity to phenethylamine and amphetamine, this compound and its analogs are predicted to primarily target dopamine and serotonin receptors. The following sections outline the hypothetical signaling pathways associated with two key receptors: the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2A).

Dopamine D2 Receptor (D2R) Signaling

D2Rs are G protein-coupled receptors (GPCRs) that play a crucial role in regulating motor control, motivation, and reward. They are a primary target for antipsychotic medications. The binding of an agonist to the D2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist D2R Dopamine D2 Receptor Agonist->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another important GPCR target in the CNS, involved in processes such as perception, cognition, and mood. It is the primary target for psychedelic drugs and some atypical antipsychotics. Agonist binding to the 5-HT2A receptor typically activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Agonist GPCR 5-HT2A Receptor Ligand->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

Serotonin 5-HT2A Receptor Gq-Coupled Signaling Pathway

Structure-Activity Relationship (SAR) Analysis

The following SAR is inferred from studies on structurally related phenethylamine and amphetamine analogs. These findings provide a predictive framework for the design of novel this compound derivatives.

Core Scaffold Modifications

The this compound scaffold itself represents a significant modification of the phenethylamine template. The replacement of the phenyl ring with a morpholine ring is anticipated to:

  • Increase hydrophilicity: This can lead to improved aqueous solubility and potentially alter the pharmacokinetic profile.

  • Modify receptor interactions: The morpholine oxygen can act as a hydrogen bond acceptor, introducing new potential interactions with the receptor binding pocket.

  • Alter metabolic stability: The morpholine ring is generally more resistant to metabolism than an unsubstituted phenyl ring.

Substitutions on the Propylamine Chain

Modifications to the aminopropyl side chain are expected to have a significant impact on receptor affinity and selectivity.

  • N-Alkylation: Substitution on the terminal amine is a common strategy to modulate activity.

    • Small alkyl groups (e.g., methyl, ethyl): May maintain or slightly decrease affinity for both dopamine and serotonin receptors.

    • Larger alkyl groups (e.g., propyl, butyl): Can increase affinity and selectivity for D2-like receptors.

    • N,N-Dialkylation: Generally leads to a decrease in potency at both receptor types.

  • α-Methylation: The introduction of a methyl group at the α-carbon (adjacent to the amine) creates a chiral center and is known to:

    • Increase metabolic stability: By sterically hindering monoamine oxidase (MAO) activity.

    • Enhance stimulant properties: As seen in the difference between phenethylamine and amphetamine.

    • Influence stereoselectivity: The (S)-enantiomer

The Rising Therapeutic Potential of 4-(2-Aminopropyl)morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved and experimental drugs.[1][2] Its advantageous physicochemical and metabolic properties, coupled with facile synthetic accessibility, make it a privileged structure in drug design.[2] This technical guide delves into the prospective biological activities of a novel class of compounds: "4-(2-aminopropyl)morpholine" derivatives. While direct literature on this specific scaffold is emerging, this document extrapolates from the extensive research on structurally related morpholine-containing compounds to forecast their potential as anticancer, antimicrobial, and neuroprotective agents. We provide a comprehensive overview of potential biological activities, detailed experimental protocols for their evaluation, and visualizations of putative signaling pathways to guide future research and development in this promising area.

Anticipated Biological Activities and Putative Mechanisms of Action

Based on the pharmacological profiles of analogous compounds, this compound derivatives are hypothesized to exhibit significant therapeutic potential across multiple domains.

Anticancer Activity

Numerous morpholine derivatives have demonstrated potent anticancer effects, often through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4][5]

Putative Mechanism of Action: A primary anticipated mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2][3] By targeting key kinases in this pathway, such as PI3K and mTOR, these derivatives could induce apoptosis and inhibit tumor progression. Additionally, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a plausible mechanism, which would disrupt tumor angiogenesis and limit nutrient supply to cancerous tissues.[6]

Below is a diagram illustrating the potential anticancer signaling pathways targeted by this compound derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Receptor Receptor Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->VEGFR2 Derivative->PI3K Derivative->mTOR

Caption: Putative anticancer mechanism of this compound derivatives.

Antimicrobial Activity

The morpholine moiety is a key component of several antimicrobial agents.[7][8] Derivatives of this compound are expected to possess antibacterial and antifungal properties.

Putative Mechanism of Action: The antimicrobial action of these compounds may stem from their ability to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or act as efflux pump inhibitors.[9][10] By inhibiting efflux pumps, these derivatives could restore the efficacy of existing antibiotics against multidrug-resistant strains.

The following diagram outlines a potential workflow for screening the antimicrobial activity of these novel derivatives.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_evaluation Further Evaluation cluster_lead Lead Identification Synthesis Synthesize Derivatives MIC_Assay MIC Determination (Agar/Broth Dilution) Synthesis->MIC_Assay Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Efflux Pump Assay) MIC_Assay->Mechanism_Study Toxicity_Assay Cytotoxicity Assay MIC_Assay->Toxicity_Assay Lead_Compound Lead Compound Mechanism_Study->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: Workflow for antimicrobial screening of novel derivatives.

Neuroprotective Activity

Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases by interacting with various targets in the central nervous system (CNS).[11][12] The structural similarity of this compound to phenylethylamine suggests potential interactions with neurotransmitter systems.[13]

Putative Mechanism of Action: These compounds may exert neuroprotective effects by inhibiting key enzymes such as cholinesterases (AChE and BChE) and monoamine oxidase (MAO), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[11][14] By modulating the levels of neurotransmitters, these derivatives could help alleviate cognitive and motor deficits.

The diagram below illustrates the potential neuroprotective signaling pathways.

neuroprotective_pathway cluster_synapse Synaptic Cleft cluster_enzymes Enzymatic Degradation cluster_outcome Neuroprotective Outcome ACh Acetylcholine AChE AChE ACh->AChE BChE BChE ACh->BChE Dopamine Dopamine MAO MAO Dopamine->MAO Neuroprotection Increased Neurotransmitter Levels & Neuroprotection Derivative This compound Derivative Derivative->AChE Derivative->BChE Derivative->MAO

Caption: Putative neuroprotective mechanism via enzyme inhibition.

Quantitative Data on Structurally Related Morpholine Derivatives

To provide a benchmark for future studies, the following tables summarize the biological activities of various reported morpholine derivatives.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3A549 (Lung)10.38 ± 0.27[15]
MCF-7 (Breast)6.44 ± 0.29[15]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[15]
AK-10A549 (Lung)8.55 ± 0.67[15]
MCF-7 (Breast)3.15 ± 0.23[15]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[15]
5hHT-29 (Colon)3.103 ± 0.979[6]
5jHT-29 (Colon)9.657 ± 0.149[6]
5cHT-29 (Colon)17.750 ± 1.768[6]

Table 2: Antimicrobial Activity of a Morpholine Derivative

MicroorganismMIC (µg/mL)Reference
M. smegmatis15.6[16]
C. albicans500[16]
S. cerevisiae500[16]

Table 3: Neuroprotective Activity of Selected Morpholine Derivatives

Compound IDTargetIC50 (µM)Reference
11gAChE1.94 ± 0.13[14]
BChE28.37 ± 1.85[14]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (or other appropriate agar medium)

  • Petri dishes

  • Test microorganisms (bacterial and/or fungal strains)

  • Test compounds

  • Sterile saline or broth

  • Inoculator

Procedure:

  • Compound Plate Preparation: Prepare a series of two-fold dilutions of the test compounds. Add a specific volume of each dilution to molten agar to achieve the final desired concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate the surface of each agar plate with the prepared microbial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct experimental data on "this compound" derivatives is currently limited, the extensive body of research on the broader class of morpholine-containing compounds provides a strong foundation for predicting their biological activities. The anticipated anticancer, antimicrobial, and neuroprotective properties, coupled with their favorable drug-like characteristics, position these novel derivatives as a promising area for future drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research into this intriguing chemical space. Further investigation is warranted to synthesize and evaluate these compounds to validate their therapeutic potential.

References

The Morpholine Moiety as a Privileged Scaffold: An In-depth Technical Guide on the 4-(2-Aminopropyl)morpholine Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and bioavailability, making it a favored building block in modern drug design.[2] The 4-(2-aminopropyl)morpholine core, a specific embodiment of this versatile heterocycle, presents a unique structural motif with significant potential for generating novel therapeutics. This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, potential biological activities, and the signaling pathways it may modulate, based on evidence from closely related analogs. While specific data on this exact pharmacophore is limited, this document extrapolates from the rich chemical and pharmacological context of the broader morpholine class to offer valuable insights for researchers in the field. N-(3-Aminopropyl)morpholine, a closely related compound, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3]

Synthesis of the this compound Core

The synthesis of substituted morpholines can be achieved through various established routes, often starting from 1,2-amino alcohols, aziridines, or epoxides.[4] A plausible and efficient method for the preparation of the this compound scaffold involves the reaction of a suitable amino alcohol with an activated electrophile, followed by cyclization. A recently reported green synthesis protocol for morpholines from 1,2-amino alcohols using ethylene sulfate offers a high-yielding and redox-neutral approach.[5]

A proposed synthetic workflow for this compound derivatives is outlined below.

G cluster_synthesis Proposed Synthetic Workflow start 1,2-Amino Alcohol Precursor step1 Protection of Amino Group start->step1 e.g., Boc anhydride step2 Activation of Hydroxyl Group step1->step2 e.g., Mesyl chloride step3 Introduction of Propylamine Moiety step2->step3 Nucleophilic substitution with aminopropanol derivative step4 Cyclization to Morpholine Ring step3->step4 Intramolecular cyclization step5 Deprotection step4->step5 e.g., TFA final This compound Derivative step5->final

Caption: Proposed synthetic workflow for this compound derivatives.

Pharmacological Landscape: Insights from Analogs

The morpholine moiety is a key pharmacophoric element in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[6] Notably, the morpholine ring is a prominent feature in numerous kinase inhibitors, where its oxygen atom often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain.[7]

Kinase Inhibition: A Promising Avenue

The PI3K/Akt/mTOR and ATR/CHK1 signaling pathways, which are frequently dysregulated in cancer, are significant targets for morpholine-containing inhibitors.[8][9] The dual PI3K/mTOR inhibitor PKI-587, which features a morpholino-triazine scaffold, demonstrates the potential of this chemical space.[8] Similarly, AZ20, a potent and selective ATR kinase inhibitor, incorporates a methyl-substituted morpholine ring.[10]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and its inhibition by morpholine-containing compounds.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The table below summarizes the inhibitory activities of representative morpholine-containing kinase inhibitors, providing a quantitative perspective on the potential of the this compound scaffold.

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound
Morpholino-pyrimidinesATR5AZ20[10]
Thieno[2,3-d]pyrimidinesPI3Kα7.43Compound 21[11]
Morpholino-triazinesPI3K/mTORSub-nanomolarPKI-587[8]
Furo[3,2-b]pyridinesCLK1/2/31-10Example Derivative[12]
Antimicrobial Potential

Derivatives of 4-(2-aminophenyl)morpholine have demonstrated significant antibacterial and antifungal activities.[13] This suggests that the this compound core could also serve as a valuable scaffold for the development of novel antimicrobial agents. The mechanism of action for such compounds could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for key assays relevant to the this compound pharmacophore.

Synthesis of a 4-(2-Aminophenyl)morpholine Derivative (Illustrative)

This protocol is adapted from the synthesis of Schiff bases of 4-(2-aminophenyl)morpholines.[13]

  • Synthesis of 4-(2-nitrophenyl)morpholine: A mixture of morpholine and 1-chloro-2-nitrobenzene is refluxed.

  • Reduction to 4-(2-aminophenyl)morpholine: The nitrophenyl intermediate is reduced using zinc and hydrochloric acid.

  • Schiff Base Formation: An equimolar mixture of 4-(2-aminophenyl)morpholine and a substituted aldehyde is refluxed in absolute ethanol for 2 hours. The resulting solid is filtered and recrystallized.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to determine the IC50 of an inhibitor against a target kinase.[14]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the serially diluted compound, the target kinase, and its substrate in an appropriate buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete remaining ATP.

  • Signal Generation: Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence and plot against the inhibitor concentration to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Serial Dilution of Inhibitor step1 Add Kinase and Substrate to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction and Deplete ATP step3->step4 step5 Add Detection Reagent step4->step5 end Measure Luminescence and Calculate IC50 step5->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound pharmacophore represents a promising, yet underexplored, area in medicinal chemistry. By leveraging the extensive knowledge of the broader morpholine class, particularly in the context of kinase inhibition and antimicrobial activity, researchers can rationally design and synthesize novel drug candidates with potentially enhanced efficacy and favorable pharmacokinetic profiles. The synthetic strategies, biological data from related analogs, and detailed experimental protocols provided in this guide serve as a valuable resource for initiating and advancing drug discovery programs centered on this intriguing scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

Potential Therapeutic Targets for Phenylethylamine Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for phenylethylamine analogues, a class of compounds with significant pharmacological activity, including many approved drugs and widely studied psychoactive substances. Due to the limited research on "4-(2-aminopropyl)morpholine," this guide focuses on the structurally related and extensively researched class of phenylethylamine derivatives, particularly amphetamine and its analogues. The core of their mechanism of action lies in the modulation of monoaminergic systems in the central nervous system.

Core Therapeutic Targets

The primary molecular targets of phenylethylamine analogues are key components of dopaminergic, noradrenergic, and serotonergic neurotransmission. These targets represent significant opportunities for therapeutic intervention in a range of neurological and psychiatric disorders.

1. Monoamine Transporters (MATs): DAT, NET, and SERT

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[1][2] Phenylethylamine analogues act as substrates for and/or inhibitors of these transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2] The relative affinity for each transporter subtype dictates the specific pharmacological profile of an individual analogue.[3][4]

2. Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[5][6] Amphetamine and its analogues can inhibit VMAT2, leading to a disruption of the vesicular pH gradient and an increase in cytosolic monoamine concentrations.[2][5][7] This, in turn, promotes the reverse transport of neurotransmitters through the plasma membrane transporters (DAT, NET, and SERT).[5][7]

3. Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines, including phenylethylamine and amphetamine analogues.[8][9] Activation of TAAR1 can modulate the activity of dopaminergic and serotonergic neurons, representing a novel target for therapeutic intervention.[8][9] TAAR1 signaling is primarily mediated through the Gαs/adenylyl cyclase pathway, leading to an increase in intracellular cAMP.[9][10][11] There is also evidence for G-protein-independent, β-arrestin2-mediated signaling.[8]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylethylamine analogues for their primary molecular targets. This data is essential for understanding the potency and selectivity of these compounds and for guiding the design of new therapeutic agents.

Table 1: Binding Affinities (Ki, µM) of Phenylethylamine Analogues for Monoamine Transporters

CompoundDATNETSERT
d-Amphetamine~0.6~0.120 - 40
Methamphetamine~0.5~0.110 - 40
MDMAHighLow (30 µM)High
Cocaine0.2 - 0.70.2 - 0.70.2 - 0.7
Methylphenidate~0.1~0.1~100

Note: Ki values can vary depending on the experimental conditions and tissue/cell source. Data compiled from multiple sources.[3][12]

Table 2: Inhibitory Concentrations (IC50, µM) of Phenylethylamine Analogues for Monoamine Reuptake

CompoundDopamine ReuptakeNorepinephrine ReuptakeSerotonin Reuptake
d-Amphetamine0.034 - 2.3PotentWeak
MethamphetaminePotentPotentWeak
MDMAModerateModeratePotent (0.24 - 2.6)
CocainePotentPotentPotent

Note: IC50 values can vary significantly based on the assay methodology. Data compiled from multiple sources.[3]

Table 3: Binding Affinities of Selected Compounds for VMAT2

CompoundKi (µM)
d-Amphetamine2
MDMA (racemic)7
Fenfluramine5
Tetrabenazine (TBZ)~0.09
ReserpineHigh Affinity (slow off-rate)

Data from Erickson et al.[5]

Table 4: Agonist Potency (EC50) of Selected Compounds at TAAR1

CompoundEC50 (µM)
β-Phenylethylamine (PEA)Potent Agonist
RO52633970.1
AP1630.033 - 0.112

Data compiled from multiple sources.[9][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction of phenylethylamine analogues with their molecular targets. The following sections provide outlines for key in vitro and in vivo experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing human DAT (hDAT).[15]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[15]

  • Test Compound: Phenylethylamine analogue of interest.

  • Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16][17]

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.[16][17]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Radioligand ([³H]WIN 35,428) at a concentration near its Kd.[15]

    • Varying concentrations of the test compound.

    • For non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[17]

  • Incubation: Initiate the binding by adding the membrane preparation. Incubate at 4°C or room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[17][18]

  • Termination: Rapidly filter the mixture through the pre-soaked glass fiber filters using a cell harvester.[15][17]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[17]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[19][20]

  • Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Fluorescent Substrate: A fluorescent dye that is a substrate for the monoamine transporters (available in commercial kits).[21]

  • Test Compound: Phenylethylamine analogue of interest.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Quencher/Stop Solution.

2. Procedure (Fluorescence-based):

  • Cell Plating: Seed the transporter-expressing HEK293 cells in a 96- or 384-well plate and allow them to adhere.[22]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.[23]

  • Initiate Uptake: Add the fluorescent neurotransmitter substrate to initiate the uptake.

  • Measurement: Measure the fluorescence intensity kinetically or at a fixed endpoint using a fluorescence plate reader.[21]

3. Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a test compound.[24]

1. Materials:

  • Animal Model: Rat or mouse.

  • Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

  • Microdialysis Probe: With a semi-permeable membrane.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) or Ringer's solution through the probe at a constant flow rate (e.g., 1 µL/min).[25]

  • Fraction Collector: To collect the dialysate samples.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the quantification of neurotransmitters.[25]

  • Test Compound: Phenylethylamine analogue of interest.

2. Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant the microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).

  • Perfusion: Continuously perfuse the probe with aCSF. Neurotransmitters from the extracellular fluid will diffuse across the probe's membrane into the perfusion fluid.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-60 minutes).[25][26]

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer the test compound (e.g., via intraperitoneal injection).

  • Continued Sampling: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.[25]

3. Data Analysis:

  • Express the neurotransmitter concentrations as a percentage of the baseline levels.

  • Analyze the time course of the drug's effect on neurotransmitter release and metabolism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of phenylethylamine analogues is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MAT Monoamine Transporter (DAT, NET, SERT) Monoamine Dopamine / Norepinephrine / Serotonin MAT->Monoamine Reuptake Extracellular_Monoamine Increased Extracellular Monoamines MAT->Extracellular_Monoamine Reverse Transport TAAR1 TAAR1 Gs Gs TAAR1->Gs Activation Monoamine->VMAT2 Monoamine->Extracellular_Monoamine Vesicle->Monoamine Release (Exocytosis) Phenylethylamine Phenylethylamine Analogue Phenylethylamine->VMAT2 Inhibition Phenylethylamine->MAT Inhibition/Substrate Phenylethylamine->TAAR1 Agonist AC AC Gs->AC Activation cAMP cAMP AC->cAMP Production Receptor Postsynaptic Receptor Extracellular_Monoamine->Receptor Signaling Downstream Signaling Receptor->Signaling

Caption: Mechanism of action of phenylethylamine analogues at the synapse.

G start Start prep Membrane Preparation (Tissue/Cells) start->prep setup Assay Setup in 96-well Plate (Buffer, Radioligand, Test Compound) prep->setup incubation Incubation to Reach Equilibrium setup->incubation filtration Rapid Filtration (Separation of Bound and Free Ligand) incubation->filtration wash Washing Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

G start Start implant Stereotaxic Probe Implantation start->implant perfuse Continuous Perfusion with aCSF implant->perfuse baseline Baseline Sample Collection perfuse->baseline administer Test Compound Administration baseline->administer collect Post-dosing Sample Collection administer->collect analyze HPLC-ECD Analysis of Dialysate collect->analyze data_analysis Data Analysis (% Change from Baseline) analyze->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

This in-depth technical guide provides a foundational understanding of the key therapeutic targets of phenylethylamine analogues, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of novel therapeutic agents targeting the monoaminergic systems.

References

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive review of morpholine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key cellular pathways.

I. The Versatility of the Morpholine Moiety in Medicinal Chemistry

The strategic incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profile. The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen atom, resulting in a pKa that is often optimal for physiological conditions. This, combined with the ring's ability to participate in hydrogen bonding, contributes to improved solubility and permeability across biological membranes. Furthermore, the morpholine moiety can serve as a rigid scaffold to orient other functional groups for optimal interaction with their biological targets.[1][3]

II. Therapeutic Applications of Morpholine Derivatives

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as approved drugs and clinical candidates for a variety of diseases.

A. Anticancer Activity

A significant number of morpholine-containing compounds have been investigated for their potent anticancer properties. A primary target for these derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[4]

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Morpholino-pyrimidinesCompound 17p A2780 (Ovarian)0.0318[5]
Morpholino-pyrimidinesBKM-120A2780 (Ovarian)0.0446[5]
Morpholino-triazinesZSTK474 Analog 6a PI3Kα (enzymatic)0.0099[6]
Morpholino-triazinesZSTK474 Analog 6b PI3Kα (enzymatic)0.0037[6]
Trisubstituted MorpholinopyrimidinesCompound 14 C4-2 (Prostate)Lower than ZSTK474[7][8]
Trisubstituted MorpholinopyrimidinesCompound 20 C4-2 (Prostate)Lower than ZSTK474[7][8]
B. Antidepressant Activity

The modulation of neurotransmitter systems is another area where morpholine derivatives have shown promise. Reboxetine, a selective norepinephrine reuptake inhibitor containing a morpholine ring, is an approved antidepressant in many countries.

C. Antimicrobial Activity

The morpholine scaffold is also a key feature in a number of antimicrobial agents. The antibiotic linezolid, for instance, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.

The table below presents the minimum inhibitory concentration (MIC) values for selected morpholine derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Morpholine-containing 5-arylideneimidazolonesCompound 7-23 (various)S. aureus ATCC 259230.25 (for oxacillin potentiation)[9]
Morpholine derivatives with azole nucleusCompound 12 M. smegmatis ATCC60715.6[10]
1,3-thiazine-2-amines with morpholineCompounds 20-28 S. aureus-[11]

III. Key Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

As a central regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR pathway is a prime target for cancer therapy. Many morpholine-containing inhibitors have been designed to target key kinases within this cascade. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[5]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Morpholine Morpholine-Based PI3K/mTOR Inhibitors (e.g., ZSTK474, BKM-120) Morpholine->PI3K inhibits Morpholine->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

IV. Experimental Methodologies

This section provides detailed protocols for key experiments cited in the evaluation of morpholine derivatives.

A. Synthesis of N-Substituted Morpholine Derivatives

General Procedure for Reductive Amination: [12]

  • Oxidation of Ribonucleoside: To a solution of the ribonucleoside (1 equivalent) in an appropriate solvent (e.g., methanol/water), add sodium periodate (1.1 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reductive Amination: To the in situ generated dialdehyde solution, add the hydrochloride salt of the desired alkylamine (2-3 equivalents) followed by a reducing agent such as sodium cyanoborohydride (2-3 equivalents) at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine nucleoside derivative.

Synthesis_Workflow Start Ribonucleoside Oxidation Oxidation (NaIO4) Start->Oxidation Intermediate Dialdehyde Intermediate (in situ) Oxidation->Intermediate Amination Reductive Amination (R-NH2, NaBH3CN) Intermediate->Amination Purification Purification (Column Chromatography) Amination->Purification Product N-Substituted Morpholine Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted morpholine derivatives.

B. In Vitro Anticancer Activity: MTT Assay[13][14][15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

C. In Vitro Kinase Inhibition Assay[18][19][20][21][22]

General TR-FRET Protocol:

  • Reagent Preparation: Prepare serial dilutions of the morpholine inhibitor in DMSO and then dilute into the kinase buffer. Prepare a solution of the kinase, a biotinylated peptide substrate, and ATP in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution followed by the kinase/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a stop solution containing EDTA and a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Incubate at room temperature to allow for antibody binding.

  • Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

D. Antidepressant-like Activity: Forced Swim Test in Mice[23][24][25][26][27]

Protocol:

  • Apparatus: Use a transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the morpholine derivative or a vehicle control intraperitoneally 30-60 minutes before the test. A positive control such as imipramine can be used.

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

E. Antimicrobial Susceptibility Testing: Broth Microdilution Method[9][10][28]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Pharmacokinetic Profile of Approved Morpholine-Containing Drugs

The favorable pharmacokinetic properties of the morpholine scaffold are evident in several marketed drugs.

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Half-life (t½) (hours)Metabolism
Aprepitant Antiemetic~60-65>959-13Extensively metabolized, primarily by CYP3A4[13]
Reboxetine Antidepressant~94~97~13Extensively metabolized, primarily by CYP3A4
Gefitinib Anticancer~60~90~48Extensively metabolized, primarily by CYP3A4[14][15]

VI. Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile component in the design of novel therapeutic agents. Its ability to confer advantageous physicochemical and pharmacokinetic properties makes it a privileged structure in drug discovery.[1][2] The diverse range of biological activities exhibited by morpholine derivatives, from anticancer and antidepressant to antimicrobial effects, underscores the broad potential of this heterocyclic motif. Future research will likely focus on the development of more selective and potent morpholine-based inhibitors for various therapeutic targets, as well as the exploration of novel synthetic methodologies to access a wider chemical space of morpholine-containing compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Aminopropyl)morpholine from Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and drug development. The morpholine scaffold is a common feature in many pharmaceutical drugs, valued for its favorable physicochemical properties and ability to improve the pharmacokinetic profile of molecules.[1][2] The presence of a primary amine on the propyl side-chain of this compound offers a versatile point for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. This document outlines a detailed protocol for the synthesis of this compound from morpholine via a one-pot reductive amination strategy.

Proposed Synthetic Route: Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of morpholine with aminoacetone hydrochloride. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine (morpholine) and the ketone (aminoacetone), which is then reduced in situ to the desired amine product. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the ketone starting material.[3][4]

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Equipment:

  • Morpholine

  • Aminoacetone hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Dropping funnel or syringe pump

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add morpholine (0.87 g, 10 mmol, 1.0 equiv.) and 1,2-dichloroethane (40 mL).

  • Addition of Reactants: To the stirred solution, add aminoacetone hydrochloride (1.10 g, 10 mmol, 1.0 equiv.) and a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a separate beaker, suspend sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv.) in 1,2-dichloroethane (10 mL). Add this suspension portion-wise to the reaction mixture over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

Data Presentation

Reagent/ParameterMolar Ratio (equiv.)Molecular Weight ( g/mol )Amount (g)Volume (mL)
Morpholine1.087.120.87~0.87
Aminoacetone HCl1.0110.561.10-
NaBH(OAc)₃1.5211.943.18-
Acetic Acidcatalytic60.05-~0.1
Solvent (DCE)---50
Reaction Conditions
Temperature--Room Temp.-
Time--12-24 h-
Expected Yield --~1.0-1.2 g70-85%

Characterization Data (Hypothetical)

AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 3.65 (t, 4H), 2.85 (m, 1H), 2.50 (t, 4H), 2.40 (d, 2H), 1.25 (s, 2H, -NH₂), 1.05 (d, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 67.0, 56.5, 53.8, 48.2, 19.5
Mass Spec (ESI+) m/z 145.13 [M+H]⁺

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It will react with water to release hydrogen gas.

  • Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

  • Aminoacetone hydrochloride is an irritant.

Visualization of the Experimental Workflow

Synthesis_Workflow start Start reagents 1. Add Morpholine, Aminoacetone HCl, Acetic Acid in DCE start->reagents stir1 2. Stir at RT for 30 min reagents->stir1 reduction 3. Add NaBH(OAc)₃ in DCE stir1->reduction stir2 4. Stir at RT for 12-24h reduction->stir2 quench 5. Quench with sat. NaHCO₃ stir2->quench extraction 6. Extract with DCM quench->extraction dry 7. Wash with Brine, Dry over MgSO₄ extraction->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Note on References:

The provided protocol is a general method based on established principles of reductive amination.[3][4][5] For specific applications, optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary. Researchers should consult relevant literature for analogous transformations to refine the procedure.

References

Application Notes and Protocols: 4-(2-Aminopropyl)morpholine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminopropyl)morpholine is a valuable bifunctional building block for the synthesis of a wide array of pharmaceutical intermediates. Its structure incorporates a reactive primary amine and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2] The primary amine serves as a versatile handle for various chemical transformations, including N-alkylation, acylation, and reductive amination, allowing for the facile introduction of the morpholine unit into more complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on precursors for kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

Derivatives of this compound are of significant interest as intermediates for the synthesis of various therapeutic agents, including:

  • Kinase Inhibitors: The morpholine group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[3] Derivatives of this compound are ideal for synthesizing inhibitors of pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • Antiviral Agents: The morpholine scaffold has been incorporated into compounds with potential antiviral activity. For instance, N-(3-aminopropyl)morpholine, a close analog, is used to prepare compounds with potential anti-influenza A virus properties.[4]

  • CNS-Active Agents: The physicochemical properties imparted by the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a useful component in the design of drugs targeting the central nervous system.[2]

Experimental Protocols

The following protocols describe key synthetic transformations using this compound to generate valuable pharmaceutical intermediates.

Protocol 1: Synthesis of N-(Substituted-benzyl)-1-(morpholin-4-yl)propan-2-amine via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[5][6] This protocol details the synthesis of N-benzylated derivatives of this compound, which are key intermediates for a variety of biologically active molecules, including potential kinase inhibitors.[7][8]

Reaction Scheme:

G cluster_product Product reactant1 This compound product N-(Substituted-benzyl)-1-(morpholin-4-yl)propan-2-amine reactant1->product reactant2 Substituted Benzaldehyde reactant2->product reagents NaBH(OAc)3 Acetic Acid, DCM

Reductive amination of this compound.

Materials:

  • This compound (1.0 eq.)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the substituted benzaldehyde (1.05 eq.).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) (10 mL per mmol of amine).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, controlling any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-benzyl derivative.

Quantitative Data (Representative Examples):

Substituted BenzaldehydeProductTypical Yield (%)Purity (by HPLC)
4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-1-(morpholin-4-yl)propan-2-amine75-85%>95%
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-1-(morpholin-4-yl)propan-2-amine80-90%>95%
2,4-DichlorobenzaldehydeN-(2,4-Dichlorobenzyl)-1-(morpholin-4-yl)propan-2-amine70-80%>95%
Protocol 2: Synthesis of N-(1-(morpholin-4-yl)propan-2-yl)amides via Acylation

Acylation of the primary amine of this compound with various acyl chlorides produces amide intermediates that are prevalent in many biologically active compounds.[9][10]

Reaction Scheme:

G cluster_product Product reactant1 This compound product N-(1-(morpholin-4-yl)propan-2-yl)amide reactant1->product reactant2 Acyl Chloride (R-COCl) reactant2->product reagents Triethylamine (TEA) DCM

Acylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Acyl Chloride (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (15 mL per mmol of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure amide product.

Quantitative Data (Representative Examples):

Acyl ChlorideProductTypical Yield (%)Purity (by HPLC)
Benzoyl chlorideN-(1-(morpholin-4-yl)propan-2-yl)benzamide85-95%>98%
4-Fluorobenzoyl chloride4-Fluoro-N-(1-(morpholin-4-yl)propan-2-yl)benzamide88-96%>98%
Cyclopropanecarbonyl chlorideN-(1-(morpholin-4-yl)propan-2-yl)cyclopropanecarboxamide82-90%>97%

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][4][11][12][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many PI3K and mTOR inhibitors incorporate a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase domain. The intermediates synthesized from this compound are ideal for elaboration into potent and selective kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using an intermediate derived from this compound.

Workflow start This compound step1 Reductive Amination (Protocol 1) start->step1 intermediate1 N-Arylmethyl Intermediate step1->intermediate1 step2 Coupling with Kinase Scaffold (e.g., quinazoline, pyrimidine) intermediate1->step2 product Final Kinase Inhibitor step2->product purification Purification (Chromatography, Recrystallization) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end Biological Screening analysis->end

Workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse chemical space. The protocols outlined in this document provide robust methods for the synthesis of key intermediates for kinase inhibitors and other biologically active molecules. The favorable properties conferred by the morpholine moiety make this compound an attractive starting material for drug discovery and development programs.

References

Application of Morpholine Derivatives in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine and its derivatives are significant heterocyclic compounds that have found extensive application in the development of agrochemicals, particularly fungicides. While "4-(2-Aminopropyl)morpholine" itself is not a primary active ingredient in major agrochemical products, its structural motif is central to a class of potent fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of morpholine derivatives in agrochemical synthesis, with a focus on the well-established fungicide, fenpropimorph. Additionally, it explores the application of the closely related N-(3-aminopropyl)morpholine in herbicide formulations.

I. Application in Fungicide Synthesis: The Case of Fenpropimorph

Fenpropimorph is a systemic morpholine fungicide widely used to control diseases like powdery mildew and rusts in cereal crops.[1][2] It belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides.[1][3]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Morpholine fungicides, including fenpropimorph, act by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] Specifically, they inhibit two key enzymes in the sterol biosynthesis pathway: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2).[4][5] This dual-site inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[4][6]

Sterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate1 14-demethyl lanosterol Lanosterol->Intermediate1 14α-demethylase (Inhibited by Azoles) Intermediate2 Fecosterol Intermediate1->Intermediate2 C-14 reductase (ERG24) Episterol Episterol Intermediate2->Episterol C-8,7 isomerase (ERG2) Ergosterol Ergosterol (Fungal Cell Membrane) Episterol->Ergosterol C-5 desaturase Fenpropimorph Fenpropimorph Fenpropimorph->Intermediate1 Inhibition Fenpropimorph->Intermediate2 Inhibition

Figure 1: Simplified pathway of ergosterol biosynthesis and the inhibitory action of fenpropimorph.

Experimental Protocol: Synthesis of Fenpropimorph

The following protocol is adapted from a patented synthesis method for fenpropimorph.[7][8] This two-step process involves the synthesis of an intermediate followed by its reaction with 2,6-dimethylmorpholine.

Step 1: Synthesis of p-tert-butyl-β-methylphenylpropyl chloride (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, charge p-tert-butyl-β-methylphenylpropanol as the starting material.

  • Chlorination: While maintaining the temperature, add thionyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture containing the intermediate, p-tert-butyl-β-methylphenyl-chloride propane, is typically used directly in the next step without extensive purification.

Step 2: Synthesis of Fenpropimorph

  • Reaction Setup: In a four-hole boiling flask, add the intermediate from Step 1 and 2,6-dimethylmorpholine.[7]

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 6 hours.[7]

  • Neutralization: After the incubation period, neutralize the reaction mixture to a pH of 14 using a 30% aqueous solution of sodium hydroxide (NaOH).[7]

  • Extraction and Purification: Allow the mixture to stand and separate into layers. The upper oil layer, containing the crude fenpropimorph, is collected.[7]

  • Final Purification: Purify the crude product by vacuum distillation to obtain the final fenpropimorph product.[7]

Data Presentation: Synthesis of Fenpropimorph
ParameterValueReference
Intermediate Purity (GC) 98.0% - 99.0%[7]
Intermediate Yield 99.2% - 99.5%[7]
Final Product Purity (GC) 97.1% - 98.2%[7]
Overall Yield 98.0% - 98.4%[7]

II. Application in Herbicide Formulation: N-(3-Aminopropyl)morpholine Salts

A significant application of a close structural analog, N-(3-aminopropyl)morpholine (APM), is in the formulation of herbicides.[9][10] Carboxylic acid-based herbicides, such as 2,4-D and dicamba, can be volatile, leading to off-target crop damage.[9] Converting these herbicides into their N-(3-aminopropyl)morpholine salts significantly reduces their volatility without compromising their herbicidal efficacy.[9][10]

Experimental Protocol: Preparation of N-(3-Aminopropyl)morpholine Salts of Carboxylic Acid Herbicides (General Procedure)
  • Reaction Setup: In a suitable reaction vessel, dissolve the carboxylic acid herbicide (e.g., 2,4-D or dicamba) in an appropriate solvent.

  • Salt Formation: Add an equimolar amount of N-(3-aminopropyl)morpholine to the solution. The reaction is a straightforward acid-base neutralization to form the corresponding ammonium salt.

  • Isolation: The resulting salt can be isolated by removal of the solvent or used directly in the formulation of an aqueous concentrate.

Herbicide_Salt_Formation Carboxylic_Acid_Herbicide Carboxylic Acid Herbicide (e.g., 2,4-D, Dicamba) (High Volatility) Salt_Formation Acid-Base Neutralization Carboxylic_Acid_Herbicide->Salt_Formation APM N-(3-Aminopropyl)morpholine (APM) APM->Salt_Formation APM_Salt APM-Herbicide Salt (Low Volatility) Salt_Formation->APM_Salt

Figure 2: Logical workflow for the formation of low-volatility herbicide salts using N-(3-Aminopropyl)morpholine.

Data Presentation: Properties of Herbicide Formulations
HerbicideFormulationKey AdvantageReference
2,4-DN-(3-Aminopropyl)morpholine saltReduced volatility[9]
DicambaN-(3-Aminopropyl)morpholine saltReduced volatility[9]
GlyphosateN-(3-Aminopropyl)morpholine saltReduced volatility[9]
MCPAN-(3-Aminopropyl)morpholine saltReduced volatility[9]

Conclusion

Derivatives of morpholine are versatile building blocks in the synthesis of modern agrochemicals. The structural backbone of "this compound" is integral to the fungicidal activity of fenpropimorph, a potent inhibitor of sterol biosynthesis in fungi. The detailed synthetic protocols and quantitative data provided herein offer a valuable resource for researchers in the field. Furthermore, the application of the closely related N-(3-aminopropyl)morpholine in creating low-volatility herbicide formulations highlights the broader utility of this chemical class in addressing key challenges in crop protection. These examples underscore the continued importance of morpholine chemistry in the discovery and development of effective and safer agrochemical solutions.

References

Application Notes and Protocols for 4-(2-Aminopropyl)morpholine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to the degradation of metallic materials and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly in boiler water and steam condensate lines, due to their ability to neutralize acidic species and form protective films on metal surfaces.[1][2][3][4] 4-(2-Aminopropyl)morpholine, a morpholine derivative, possesses structural features—specifically the nitrogen and oxygen heteroatoms in the morpholine ring and the primary amine group—that suggest its potential as a potent corrosion inhibitor. These functional groups can act as adsorption centers on metal surfaces, forming a protective barrier against corrosive agents.[5]

These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy of this compound as a corrosion inhibitor. The protocols detailed herein are based on established techniques for corrosion inhibitor testing.

Mechanism of Corrosion Inhibition

The proposed mechanism of corrosion inhibition by this compound involves the adsorption of the molecule onto the metal surface. This adsorption can occur through:

  • Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, forming a coordinate covalent bond.

  • Physisorption: In acidic solutions, the amine groups can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the corrosive medium).

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic and cathodic reactions.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_inhibition Inhibition Mechanism Inhibitor This compound Metal Metal (e.g., Mild Steel) Inhibitor->Metal Adsorption (Chemisorption & Physisorption) H_plus H+ Cl_minus Cl- Protective_Film Protective Film Formation Barrier Barrier to Corrosive Species Protective_Film->Barrier Corrosion_Inhibition Corrosion Inhibition Barrier->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of a corrosion inhibitor.[6][7][8]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without this compound and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.2 cm)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Abrasive paper (various grits)

  • Acetone, ethanol, and distilled water

  • Drying oven

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of increasing grit size, wash them with distilled water, degrease with acetone, rinse with ethanol, and dry in an oven at 60°C.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Immerse one coupon in a beaker containing the corrosive medium without the inhibitor (blank) and one coupon in each of the beakers containing the different concentrations of the inhibitor solution. Ensure the coupons are fully submerged.

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C, 40°C, 60°C) for a specified immersion period (e.g., 6, 12, 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with ethanol, dry, and reweigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ)

      • k = 8.76 × 10^4 (a constant)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm^2

      • t = immersion time in hours

      • ρ = density of the metal in g/cm^3

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

start Start prep Prepare Metal Coupons (Polish, Clean, Dry) start->prep weigh1 Weigh Initial Coupons (W_initial) prep->weigh1 solutions Prepare Test Solutions (Blank & Inhibitor Concentrations) weigh1->solutions immerse Immerse Coupons in Solutions solutions->immerse expose Expose for a Set Time & Temperature immerse->expose clean Remove, Clean, and Dry Coupons expose->clean weigh2 Weigh Final Coupons (W_final) clean->weigh2 calculate Calculate Corrosion Rate (CR) and Inhibition Efficiency (IE%) weigh2->calculate end End calculate->end

Caption: Experimental workflow for the weight loss method.

Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[9][10][11][12]

Objective: To study the electrochemical behavior of the metal-solution interface and to elucidate the inhibition mechanism of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium and inhibitor solutions as prepared for the weight loss method.

General Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a metal rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.

  • Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

2.1 Potentiodynamic Polarization (PDP) [13][14][15]

  • Scan: After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inh = Corrosion current density in the presence of the inhibitor

    • The shifts in E_corr and the changes in the slopes of the Tafel plots (βa and βc) provide insights into whether the inhibitor is anodic, cathodic, or mixed-type.

2.2 Electrochemical Impedance Spectroscopy (EIS) [9][10][16]

  • Measurement: At the OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Data Analysis: The Nyquist plot for a simple corrosion process is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion. The data is often fitted to an equivalent electrical circuit to model the electrochemical processes at the interface and extract quantitative parameters.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inh = Charge transfer resistance in the presence of the inhibitor

cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) start Start prepare_electrodes Prepare Electrodes (WE, RE, CE) start->prepare_electrodes setup_cell Assemble 3-Electrode Cell with Test Solution prepare_electrodes->setup_cell stabilize_ocp Stabilize at Open Circuit Potential (OCP) setup_cell->stabilize_ocp pdp_scan Scan Potential vs. OCP stabilize_ocp->pdp_scan eis_measure Apply AC Voltage at OCP stabilize_ocp->eis_measure pdp_analysis Analyze Tafel Plot (E_corr, i_corr) pdp_scan->pdp_analysis calculate_ie Calculate Inhibition Efficiency (IE%) pdp_analysis->calculate_ie eis_analysis Analyze Nyquist/Bode Plots (R_ct) eis_measure->eis_analysis eis_analysis->calculate_ie end End calculate_ie->end

Caption: Workflow for electrochemical corrosion testing methods (PDP and EIS).

Adsorption Isotherm Studies

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are studied.[17][18]

Objective: To determine the adsorption model that best describes the inhibitor's interaction with the metal surface.

Procedure:

  • Use the surface coverage (θ) values obtained from the weight loss or electrochemical experiments at different inhibitor concentrations (C). Note: θ = IE% / 100.

  • Plot the experimental data according to various isotherm models (e.g., Langmuir, Temkin, Freundlich).

  • The isotherm that gives the best linear fit (R² value closest to 1) is considered the most appropriate model.

  • From the parameters of the best-fit isotherm, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and the nature of the adsorption (physisorption or chemisorption).

Common Isotherm Models:

  • Langmuir: C/θ = 1/K_ads + C

  • Temkin: exp(-2aθ) = K_ads * C

  • Freundlich: log θ = log K_ads + (1/n) log C

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data and Inhibition Efficiency for this compound on Mild Steel in 1 M HCl at 25°C for 24h

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)150.55.82-
5045.21.7570.0
10028.61.1181.0
20015.10.5890.0
5009.00.3594.0

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with this compound at 25°C

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE%
0 (Blank)-47555075120-
50-4801547812572.0
100-482998012882.0
200-488508213090.9
500-495308513594.5

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with this compound at 25°C

Inhibitor Conc. (ppm)R_ct (Ω cm²)C_dl (μF/cm²)IE%
0 (Blank)45250-
5018015075.0
10035010087.1
2006007592.5
5009505095.3

(Note: The data presented in these tables are illustrative and represent typical results expected from such experiments.)

Quantum Chemical Calculations

Quantum chemical calculations using Density Functional Theory (DFT) can be employed to correlate the molecular structure of this compound with its potential inhibition efficiency.[19][20][21][22][23] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken charges can provide theoretical insights into the adsorption mechanism and reactivity of the inhibitor molecule.[20][21][22] A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ΔE indicates higher reactivity.

References

Application Notes and Protocols for N-Alkylation of 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of "4-(2-Aminopropyl)morpholine" is a critical chemical transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and drug development. The presence of both a primary and a secondary amine in this molecule presents a unique challenge for selective alkylation. These application notes provide a detailed protocol for the selective N-alkylation of the secondary amine (morpholine nitrogen) by temporarily protecting the primary amine. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for further research and development.

N-alkylated morpholine derivatives are prevalent in a wide array of pharmacologically active compounds, influencing properties such as receptor binding affinity, selectivity, solubility, and metabolic stability. Control over the position of alkylation is therefore paramount in the design and synthesis of novel therapeutic agents.

Key Methodologies

The selective N-alkylation of "this compound" can be effectively achieved through a two-step process:

  • Selective Protection of the Primary Amine: The primary amine is temporarily converted into an imine by reaction with a ketone, such as 4-methyl-2-pentanone (MIBK). This protection strategy leaves the secondary amine available for the subsequent alkylation reaction.

  • N-Alkylation of the Secondary Amine: The unprotected secondary amine of the morpholine ring is then alkylated using an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.

  • Deprotection: The imine protecting group is subsequently hydrolyzed under acidic conditions to regenerate the primary amine, yielding the desired selectively N-alkylated product.

An alternative approach is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. However, for selective alkylation in the presence of a primary amine, the protection-alkylation-deprotection sequence is often more reliable.

Experimental Protocols

Protocol 1: Selective N-Alkylation of this compound via Imine Protection

This protocol details the selective alkylation of the morpholine nitrogen.

Step 1: Protection of the Primary Amine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), 4-methyl-2-pentanone (MIBK) (3.0 eq.), and toluene (10 mL per mmol of the amine).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene and excess MIBK under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: N-Alkylation of the Secondary Amine

  • Dissolve the crude imine from the previous step in an anhydrous aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL per mmol of the starting amine).

  • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) or N,N-diisopropylethylamine (Hünig's base) (1.5 eq.).

  • To the stirred suspension, add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated imine.

Step 3: Hydrolysis of the Imine (Deprotection)

  • Dissolve the crude N-alkylated imine in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add an acid, such as 2M hydrochloric acid (HCl), until the pH of the solution is acidic (pH 1-2).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the imine is fully consumed (typically 2-4 hours).

  • Neutralize the reaction mixture by the addition of a base, such as saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel. To prevent product tailing, it is advisable to pre-treat the silica gel with a small amount of triethylamine or use an eluent system containing a small percentage of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Representative Quantitative Data for Selective N-Alkylation of this compound

Alkylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃Acetonitrile885-95
Ethyl BromideK₂CO₃DMF1080-90
Benzyl BromideDIPEAAcetonitrile1275-85

Yields are based on the starting this compound and are representative for this class of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

G cluster_0 Step 1: Imine Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Purification Start This compound Reagents1 4-Methyl-2-pentanone (MIBK) Toluene Start->Reagents1 Add Reaction1 Reflux with Dean-Stark (4-6 hours) Reagents1->Reaction1 Workup1 Remove Solvent Reaction1->Workup1 Intermediate1 Protected Imine Workup1->Intermediate1 Reagents2 Alkyl Halide Base (K₂CO₃ or DIPEA) Anhydrous Solvent Intermediate1->Reagents2 Add Reaction2 Heat (60-80°C) (6-12 hours) Reagents2->Reaction2 Workup2 Filter & Concentrate Reaction2->Workup2 Intermediate2 N-Alkylated Imine Workup2->Intermediate2 Reagents3 Aqueous Acid (e.g., 2M HCl) THF/Water Intermediate2->Reagents3 Add Reaction3 Stir at RT (2-4 hours) Reagents3->Reaction3 Workup3 Neutralize, Extract, Dry, Concentrate Reaction3->Workup3 Purification Column Chromatography Workup3->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: Experimental workflow for selective N-alkylation.

Application of 4-(2-Aminopropyl)morpholine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases. The derivative, 4-(2-aminopropyl)morpholine, provides a versatile building block, introducing a basic amine group that can serve as a critical attachment point for pharmacophores or as a key interacting element with the target protein. This document provides detailed application notes and protocols for the utilization of this compound and structurally related amines in the synthesis of potent kinase inhibitors, with a focus on Phosphoinositide 3-kinases (PI3Ks).

The Role of Morpholine Analogs in PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many potent PI3K inhibitors incorporate a morpholine ring, which often forms a critical hydrogen bond with the hinge region of the kinase domain. Structure-activity relationship (SAR) studies on PI3K inhibitors have demonstrated the sensitivity of this region to structural modifications.

For instance, in analogs of the well-characterized PI3K inhibitor ZSTK474, replacement of a morpholine group with functionalities that alter hydrogen bonding capacity or steric bulk can significantly impact inhibitory potency and isoform selectivity. Studies have shown that while some modifications are well-tolerated, others can lead to a substantial decrease in activity, highlighting the precise structural requirements for optimal binding.[1][2]

Application Example: Synthesis of Morpholinopyrimidine-Based PI3K Inhibitors

While direct utilization of this compound is not extensively documented in publicly available literature, the synthesis of structurally similar analogs provides a clear blueprint for its application. A notable example is the synthesis of trisubstituted morpholinopyrimidines, which have shown potent inhibitory activity against PI3Kα.[3] These compounds feature a morpholino group and a substituted amine, demonstrating the utility of amino-functionalized morpholines in generating potent kinase inhibitors.

Quantitative Data: In Vitro PI3K Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of representative morpholinopyrimidine compounds against the p110α isoform of PI3K. The data is compared to the well-known PI3K inhibitor, ZSTK474.

Compound IDStructurePI3Kα IC50 (nM)Fold Improvement vs. ZSTK474
ZSTK474 (Reference Compound)16-
Compound 14 2-((4-((4-aminophenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)ethyl acetate5.03.2
Compound 20 (S)-2-amino-N-(4-((2-((2-acetoxyethyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-3-methylbutanamide10.71.5

Data extracted from Venkatesan, A. M., et al. (2022). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 27(9), 2847.[3]

Experimental Protocols

General Synthesis of a Morpholinopyrimidine Scaffold

This protocol describes a general synthetic route for a key intermediate in the preparation of morpholinopyrimidine-based kinase inhibitors, adapted from published procedures.[4][5]

Scheme:

Materials:

  • 4-(6-chloropyrimidin-4-yl)morpholine

  • Piperazine

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Chloroform

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of piperazine (0.075 mol) in 30 mL of 1,4-dioxane, add K2CO3 (3 mmol) and stir for 20-30 minutes.

  • Add 4-(6-chloropyrimidin-4-yl)morpholine (0.015 mol) to the mixture.

  • Reflux the reaction mixture for 18-20 hours at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the dioxane under reduced pressure.

  • Dilute the crude product with chloroform and wash with water (3 x 100 mL).

  • Separate the organic layer and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine, which can be purified by column chromatography.[5]

PI3Kα Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of synthesized compounds against PI3Kα.

Principle:

The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Recombinant human PI3Kα

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Known PI3K inhibitor (e.g., ZSTK474) as a positive control

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, PI3Kα enzyme, and PIP2 substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well. To a set of control wells, add a reaction mixture without the enzyme to serve as a 100% inhibition control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow Start Start: Design of Morpholine-Containing Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (e.g., PI3Kα) Purification->Screening Data_Analysis Data Analysis: Determine IC50 Values Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis iterative cycles

Caption: Workflow for kinase inhibitor development.

References

Application Notes and Protocols for Reductive Amination with 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, which are common structural motifs in a vast array of pharmaceutical agents.[2][3] The procedure typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5] This one-pot approach is highly efficient and avoids the challenges associated with direct alkylation of amines, such as over-alkylation.[4][6]

Among the various reducing agents employed for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a particularly mild, selective, and effective reagent.[7][8][9] Its steric bulk and electron-withdrawing acetate groups moderate its reactivity, allowing for the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[7] This selectivity enables the direct (one-pot) reductive amination procedure where the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.[8]

This document provides a detailed experimental protocol for the reductive amination of a generic ketone with 4-(2-Aminopropyl)morpholine , a valuable building block in drug discovery.

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. In the presence of a mild acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The reducing agent, sodium triacetoxyborohydride, then delivers a hydride to the iminium carbon, yielding the final secondary amine product.

Experimental Protocol

Objective: To synthesize a secondary amine via reductive amination of a ketone with this compound using sodium triacetoxyborohydride.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[9][10]

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 eq).

  • Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][10]

  • Add this compound (1.0-1.2 eq) to the solution.

  • If the reaction with a ketone is slow, a catalytic amount of glacial acetic acid (1-2 eq) can be added to facilitate imine formation.[8]

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM).[11]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.

  • 1,2-Dichloroethane and dichloromethane are suspected carcinogens. Avoid inhalation and skin contact.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of cyclohexanone with this compound.

EntryKetoneAmineReducing AgentSolventAdditiveTime (h)Yield (%)Purity (%)
1CyclohexanoneThis compoundNaBH(OAc)₃DCEAcetic Acid485>95
2CyclohexanoneThis compoundNaBH(OAc)₃THFAcetic Acid680>95

Note: The data presented are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Mechanism

Reductive_Amination_Mechanism cluster_ketone cluster_hemiaminal cluster_imine cluster_iminium cluster_product R1 R2 O O Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ketone_C C plus1 + plus1->Hemiaminal Nucleophilic Attack Amine R³-NH₂ Amine->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H₂O Hemiaminal_C C R1_hemi R2_hemi OH_hemi OH NHR3_hemi NHR³ plus_H2O + H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Imine_C C R1_imine R2_imine NR3_imine NR³ Reducer [NaBH(OAc)₃] Product Secondary Amine Iminium->Product Reduction (Hydride Addition) Iminium_C C R1_iminium R2_iminium NHR3_iminium N⁺HR³ Product_C C R1_prod R2_prod NHR3_prod NHR³ Ketone_C->R1 Ketone_C->R2 Ketone_C->O Hemiaminal_C->R1_hemi Hemiaminal_C->R2_hemi Hemiaminal_C->OH_hemi Hemiaminal_C->NHR3_hemi Imine_C->R1_imine Imine_C->R2_imine Imine_C->NR3_imine Iminium_C->R1_iminium Iminium_C->R2_iminium Iminium_C->NHR3_iminium Product_C->R1_prod Product_C->R2_prod Product_C->NHR3_prod

Caption: General mechanism of reductive amination.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine Ketone and This compound in solvent start->reactants imine_formation 2. Stir for Imine Formation (add Acetic Acid if needed) reactants->imine_formation reduction 3. Add NaBH(OAc)₃ imine_formation->reduction monitoring 4. Monitor Reaction by TLC/LC-MS reduction->monitoring workup 5. Quench with NaHCO₃ (aq) and Extract with DCM monitoring->workup drying 6. Dry Organic Layer (Na₂SO₄) workup->drying concentration 7. Concentrate in vacuo drying->concentration purification 8. Purify by Column Chromatography concentration->purification analysis 9. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Morpholine-Based Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for the Reader: A comprehensive search of scientific literature and databases revealed a lack of specific information on the coordination chemistry of 4-(2-aminopropyl)morpholine . The synthesis, characterization, and application of its metal complexes are not well-documented in publicly available resources.

Therefore, to provide a relevant and useful guide, these application notes and protocols have been developed based on the available information for the closely related and structurally similar ligand, 4-(2-aminoethyl)morpholine . This ligand shares key functional groups with the requested compound and its documented coordination chemistry can serve as a valuable starting point for researchers interested in this compound.

Application Notes

Overview of 4-(2-Aminoethyl)morpholine as a Ligand

4-(2-Aminoethyl)morpholine is a versatile bidentate ligand in coordination chemistry. [1][2]It possesses two distinct coordination sites: the primary amine of the ethylamino group and the tertiary amine of the morpholine ring. This allows it to form stable chelate rings with a variety of metal ions. The morpholine moiety can also influence the solubility and biological activity of the resulting metal complexes. [3]

Coordination with Transition Metals

4-(2-Aminoethyl)morpholine readily forms complexes with transition metals. For instance, it reacts with nickel(II) salts to form octahedral complexes. [1]In the complex bis[4-(2-aminoethyl)morpholine]diaquanickel(II) dichloride, two molecules of the ligand coordinate to the nickel(II) ion through the four nitrogen atoms of their aminoethyl and morpholine groups, with the remaining two coordination sites being occupied by water molecules. [1]

Formation of Schiff Base Ligands

The primary amine group of 4-(2-aminoethyl)morpholine is reactive and can undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. [4]These Schiff bases can then be used to form complexes with a wider range of metal ions, including lanthanides. For example, a Schiff base ligand formed from the condensation of 4-(2-aminoethyl)morpholine and o-vanillin has been used to synthesize lanthanum(III) complexes. [4]

Potential Applications
  • Catalysis: While specific catalytic applications for 4-(2-aminoethyl)morpholine complexes are not extensively documented, related morpholine-containing ligands are known to be used in catalysis. [5]The ability of the ligand to stabilize metal centers suggests potential applications in various catalytic transformations.

  • Biological Activity: Metal complexes of ligands containing the morpholine moiety have shown promising biological activities. For instance, lanthanum(III) complexes of a Schiff base derived from 4-(2-aminoethyl)morpholine have demonstrated in vitro anticancer activity against human breast cancer cell lines (MCF-7). [4]The morpholine group is also utilized as a lysosome-targeting group in biomedical applications, which could be a valuable feature for drug delivery systems. [1][3]Derivatives of 4-(2-aminoethyl)morpholine have also been investigated for their antibacterial properties. [3]

Data Presentation

Table 1: Structural Data for a Ni(II) Complex of 4-(2-Aminoethyl)morpholine

ComplexMetal IonCoordination GeometryLigand Coordination
bis[4-(2-aminoethyl)morpholine]diaquanickel(II) dichlorideNi(II)OctahedralCoordinated to four nitrogen atoms from two 4-(2-aminoethyl)morpholine ligands and two trans-positioned water molecules. [1]

Table 2: In Vitro Anticancer Activity of Lanthanum(III) Complexes of a Schiff Base Derived from 4-(2-Aminoethyl)morpholine against MCF-7 Cells

ComplexConcentration (µg/mL)Percentage of Cell Growth
Lanthanum(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]
Cerium(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]
Praseodymium(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]
Neodymium(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]
Samarium(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]
Gadolinium(III) complex of 3-methoxy-2-((2-morpholinoethylimino)methyl)phenol6.25 - 10042-45% [4]

Experimental Protocols

Protocol 1: Synthesis of a Nickel(II) Complex with 4-(2-Aminoethyl)morpholine

This protocol is based on the synthesis of bis[4-(2-aminoethyl)morpholine]diaquanickel(II) dichloride. [1] Materials:

  • 4-(2-Aminoethyl)morpholine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Double-distilled water

Procedure:

  • Dissolve an equimolar amount of 4-(2-aminoethyl)morpholine in double-distilled water.

  • In a separate vessel, dissolve an equimolar amount of nickel(II) chloride hexahydrate in double-distilled water.

  • Slowly add the nickel(II) chloride solution to the 4-(2-aminoethyl)morpholine solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Allow the solution to stand for slow evaporation at room temperature.

  • Crystals of bis[4-(2-aminoethyl)morpholine]diaquanickel(II) dichloride will form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination geometry.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion.

  • UV-Vis Spectroscopy: To study the electronic transitions of the complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.

Protocol 2: Synthesis of a Schiff Base Ligand and its Lanthanum(III) Complexes

This protocol is based on the synthesis of a Schiff base from 4-(2-aminoethyl)morpholine and o-vanillin, and its subsequent complexation with lanthanum(III) ions. [4] Part A: Synthesis of the Schiff Base Ligand (L1)

Materials:

  • 4-(2-Aminoethyl)morpholine

  • o-vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

Procedure:

  • Dissolve 0.001 mol of 4-(2-aminoethyl)morpholine in a minimal amount of ethanol.

  • Dissolve 0.001 mol of o-vanillin in ethanol.

  • Add the ethanolic solution of o-vanillin to the 4-(2-aminoethyl)morpholine solution.

  • Heat the mixture on a water bath at 50°C for 4-5 hours. [4]5. Allow the solution to cool to room temperature, during which the Schiff base ligand will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

Part B: Synthesis of Lanthanum(III) Complexes

Materials:

  • Schiff base ligand (L1) from Part A

  • Lanthanum(III) nitrate hexahydrate (or other lanthanide salts)

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (L1) in hot methanol.

  • In a separate flask, dissolve an equimolar amount of the lanthanide(III) salt in methanol.

  • Slowly add the methanolic solution of the lanthanide salt to the hot solution of the Schiff base ligand with continuous stirring.

  • Reflux the reaction mixture for 6-8 hours.

  • Reduce the volume of the solvent by evaporation.

  • Cool the concentrated solution in an ice bath to induce precipitation of the complex.

  • Filter the solid complex, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This is a general protocol for assessing the cytotoxicity of the synthesized complexes against a cancer cell line like MCF-7. [4] Materials:

  • Synthesized metal complexes

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Seed the MCF-7 cells in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized complexes in DMSO and then dilute to the desired concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL) with the culture medium. [4]3. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and/or growth inhibition relative to the control wells.

Visualizations

Coordination_of_4_2_aminoethyl_morpholine cluster_ligand1 4-(2-Aminoethyl)morpholine (Ligand 1) cluster_ligand2 4-(2-Aminoethyl)morpholine (Ligand 2) cluster_water Water Molecules L1_N_morpholine N (morpholine) L1_N_amino N (amino) L2_N_morpholine N (morpholine) L2_N_amino N (amino) H2O1 H2O H2O2 H2O M Metal Ion (e.g., Ni(II)) M->L1_N_morpholine Coordination Bond M->L1_N_amino Coordination Bond M->L2_N_morpholine Coordination Bond M->L2_N_amino Coordination Bond M->H2O1 Coordination Bond M->H2O2 Coordination Bond

Caption: Coordination of 4-(2-aminoethyl)morpholine to a metal center.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Metal Salt and Ligand Solutions mix Mix and Stir start->mix react React (e.g., Reflux or Stir at RT) mix->react isolate Isolate Crude Product (e.g., Precipitation, Evaporation) react->isolate purify Purify (e.g., Recrystallization) isolate->purify end_synthesis Pure Metal Complex purify->end_synthesis xrd X-ray Diffraction end_synthesis->xrd ftir FT-IR Spectroscopy end_synthesis->ftir uvvis UV-Vis Spectroscopy end_synthesis->uvvis elemental Elemental Analysis end_synthesis->elemental

Caption: Experimental workflow for synthesis and characterization.

Biological_Application_Pathway complex Morpholine-Based Metal Complex cell Cancer Cell (e.g., MCF-7) complex->cell Introduction to Biological System interaction Interaction with Cellular Targets cell->interaction apoptosis Induction of Apoptosis / Cytotoxicity interaction->apoptosis inhibition Inhibition of Cell Growth apoptosis->inhibition

Caption: Logical pathway for biological application of the complexes.

References

Application Notes and Protocols for 4-(2-Aminopropyl)morpholine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the use of N-(3-Aminopropyl)morpholine (APM) in polymer chemistry. However, there is a notable scarcity of published research specifically detailing the applications of its isomer, 4-(2-Aminopropyl)morpholine . The following application notes and protocols are therefore based on the known reactivity of primary and tertiary amines in polymer systems and draw parallels from the behavior of structurally similar compounds. These should be considered as a theoretical framework and a guide for exploratory research.

Introduction

This compound, also known as 1-(4-morpholinyl)-2-propanamine, is a diamine containing a primary amine and a tertiary morpholine amine. This bifunctional nature suggests its potential utility in various polymer and material science applications. The primary amine group can readily participate in nucleophilic addition and condensation reactions, which are fundamental to many polymerization processes. The tertiary amine of the morpholine ring can act as a catalyst for certain polymerization reactions, such as the curing of epoxy resins and the formation of polyurethanes.

The presence of the morpholine ring is also expected to influence the properties of the resulting polymers, potentially enhancing their thermal stability, chemical resistance, and adhesion to various substrates.

Potential Applications in Polymer Chemistry and Material Science

Based on its chemical structure, this compound is a promising candidate for the following applications:

  • Curing Agent for Epoxy Resins: The primary amine can react with epoxy groups, leading to the formation of a cross-linked polymer network. The tertiary amine in the morpholine ring can catalyze the etherification reaction between epoxy groups, further increasing the cross-linking density. This dual functionality could make it an effective curing agent for producing durable coatings, adhesives, and composite materials.

  • Monomer for Polyamide and Polyimide Synthesis: The primary amine can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These polymers are known for their high thermal stability and excellent mechanical properties.

  • Chain Extender and Catalyst in Polyurethane Synthesis: In polyurethane formulations, the primary amine can react with isocyanate groups, acting as a chain extender to build molecular weight. The tertiary amine can catalyze the reaction between isocyanates and polyols.

  • Modifier for Polymer Surfaces: The amine groups can be used to functionalize polymer surfaces, improving properties such as hydrophilicity, adhesion, and biocompatibility.

Quantitative Data

Due to the limited available research, there is no specific quantitative data on the properties of polymers synthesized using this compound. For reference and comparison, the table below presents the physical properties of this compound and its more commonly studied isomer, N-(3-Aminopropyl)morpholine. Researchers can use this data as a starting point for formulation calculations.

PropertyThis compoundN-(3-Aminopropyl)morpholine
CAS Number 50998-05-5[1][2]123-00-2[3]
Molecular Formula C₇H₁₆N₂O[2]C₇H₁₆N₂O[3]
Molecular Weight 144.21 g/mol [2]144.22 g/mol [3]
Boiling Point Not available225 °C[3]
Melting Point Not available-15 °C[3]
Density Not available0.99 g/mL[3]

Experimental Protocols

The following protocols are hypothetical and intended to serve as a starting point for research. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To prepare and characterize a cross-linked epoxy polymer using this compound as a curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Acetone (for cleaning)

  • Molds for sample casting (e.g., silicone or Teflon)

  • Stirring rod or mechanical stirrer

  • Hot plate or oven

Procedure:

  • Calculate Stoichiometry: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. For this compound, with one primary amine group (2 active hydrogens), the AHEW is half of its molecular weight (144.21 / 2 = 72.1 g/eq).

  • Preparation: Weigh the calculated amounts of DGEBA epoxy resin and this compound into a clean, dry beaker.

  • Mixing: Thoroughly mix the two components using a stirring rod or mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained. The viscosity of the mixture will gradually increase.

  • Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into the molds.

  • Curing: Cure the samples in an oven. A typical curing schedule could be 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

  • Characterization: After curing and cooling to room temperature, demold the samples. The cured polymer can be characterized for its mechanical properties (e.g., tensile strength, modulus), thermal properties (e.g., glass transition temperature via DSC or Dynamic Mechanical Analysis), and chemical resistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mixing Mixing & Casting cluster_curing Curing & Characterization calc Calculate Stoichiometry weigh Weigh Epoxy Resin & Amine calc->weigh mix Thorough Mixing weigh->mix degas Vacuum Degassing mix->degas cast Cast into Molds degas->cast cure Oven Curing cast->cure demold Demold Samples cure->demold char Material Characterization demold->char

Caption: Experimental workflow for curing epoxy resin with this compound.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product amine This compound (Curing Agent) mixing Mixing amine->mixing epoxy Epoxy Resin (e.g., DGEBA) epoxy->mixing curing Thermal Curing mixing->curing polymer Cross-linked Thermoset Polymer curing->polymer

Caption: Logical relationship of reactants and process to form a thermoset polymer.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "4-(2-Aminopropyl)morpholine" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Aminopropyl)morpholine.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is a two-step process. The first step involves the N-alkylation of morpholine with chloroacetone to synthesize the intermediate, 1-morpholinopropan-2-one. The second step is the reductive amination of this ketone with ammonia, typically using a catalyst like Raney Nickel under a hydrogen atmosphere, to yield the final product.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The key parameters for successful reductive amination are catalyst activity, hydrogen pressure, reaction temperature, and the molar ratio of ammonia to the ketone. Inadequate control of these parameters can lead to low yields, side product formation, or incomplete reaction.

Q3: What are the primary side products in this synthesis?

A3: The main side products include the secondary amine formed by the reaction of the product with the starting ketone, and the alcohol resulting from the direct reduction of the ketone. Over-alkylation can be a significant issue if the concentration of the primary amine product becomes high relative to ammonia.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the product amine.[1][2] Thin Layer Chromatography (TLC) can also be a quick, qualitative method for monitoring the reaction.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, as it is a liquid at room temperature.[3][4][5][6][7] This technique separates the product from less volatile impurities and any remaining starting materials.

II. Troubleshooting Guides

Troubleshooting Common Issues in the Synthesis of this compound
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-morpholinopropan-2-one (Step 1) - Incomplete reaction due to insufficient heating or reaction time.- Loss of product during workup due to its water solubility.- Ensure the reaction is heated to reflux for a sufficient duration.- During workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product before extraction.
Low Yield of this compound (Step 2) - Inactive catalyst (e.g., Raney Nickel).- Insufficient hydrogen pressure.- Low reaction temperature.- Catalyst poisoning.- Use a fresh or properly activated catalyst.[8][9]- Ensure the reaction vessel is properly sealed and pressurized to the recommended level.- Optimize the reaction temperature; higher temperatures generally increase the reaction rate.- Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur compounds.[9]
Formation of Significant Side Products - Over-alkylation (Secondary Amine Formation): The primary amine product reacts with the starting ketone.- Alcohol Formation: Direct reduction of the ketone.- Use a large excess of ammonia to favor the formation of the primary amine.[10]- Maintain a sufficient hydrogen pressure to ensure the rapid reduction of the imine intermediate.- Choose a catalyst with high selectivity for amination over alcohol reduction.
Reaction Stalls or is Incomplete - Catalyst deactivation over time.- Insufficient agitation, leading to poor mixing of reactants and catalyst.- Add a fresh portion of the catalyst if the reaction stalls.- Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer.
Difficulty in Product Purification - Formation of close-boiling impurities.- Thermal decomposition of the product during distillation.- Use a more efficient fractional distillation column.- Perform the distillation under a higher vacuum to lower the boiling point and minimize thermal stress on the product.[3]

III. Experimental Protocols

Protocol 1: Synthesis of 1-morpholinopropan-2-one

This protocol describes the N-alkylation of morpholine with chloroacetone.

Materials:

  • Morpholine

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Slowly add chloroacetone (1.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-morpholinopropan-2-one. The product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol details the conversion of 1-morpholinopropan-2-one to the target amine using catalytic hydrogenation.

Materials:

  • 1-morpholinopropan-2-one

  • Anhydrous ammonia (or a solution of ammonia in methanol)

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a high-pressure autoclave reactor, add 1-morpholinopropan-2-one (1.0 eq) and the solvent (ethanol or methanol).

  • Carefully add the Raney Nickel catalyst (approx. 10-15% by weight of the ketone). The catalyst should be washed with the reaction solvent to remove water before addition.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Introduce anhydrous ammonia to the desired pressure, or add a saturated solution of ammonia in methanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times and handled with care.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude this compound can be purified by fractional distillation under vacuum.

IV. Data Presentation

Table 1: Optimization of Reductive Amination Conditions (Illustrative Data)
Entry Catalyst H₂ Pressure (bar) Temperature (°C) Reaction Time (h) Yield of this compound (%) Selectivity (%)
1Raney Ni5080127590
2Raney Ni1008088595
3Raney Ni10010069298
4Pd/C5080246085
5Co/Al₂O₃80120108892

Note: This data is illustrative and based on typical outcomes for similar reductive amination reactions. Actual results may vary.

V. Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reductive Amination Morpholine Morpholine Ketone 1-morpholinopropan-2-one Morpholine->Ketone K₂CO₃, Acetone, Reflux Chloroacetone Chloroacetone Chloroacetone->Ketone Ammonia Ammonia Product This compound Ketone->Product Raney Ni, Heat, Pressure Ammonia->Product Hydrogen Hydrogen (H₂) Hydrogen->Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst fresh/active? Start->CheckCatalyst CheckConditions Are pressure and temperature optimal? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Replace or reactivate catalyst CheckCatalyst->ReplaceCatalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes IncreaseConditions Increase H₂ pressure and/or temperature CheckConditions->IncreaseConditions No PurifyReagents Purify starting materials/solvents CheckPurity->PurifyReagents No Success Reaction Optimized CheckPurity->Success Yes ReplaceCatalyst->CheckConditions IncreaseConditions->CheckPurity PurifyReagents->Success

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Purification of 4-(2-Aminopropyl)morpholine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "4-(2-Aminopropyl)morpholine" by distillation.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. Key data points are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point (atm) 224 °C (decomposes)[2]
Boiling Point (vac) 96-98 °C at 20 Torr[3]
Density 0.987 g/mL at 25 °C[2]
Appearance Colorless to pale yellow liquid[2]
Odor Faint, fish-like[1]

Note: The atmospheric boiling point is high and may lead to thermal degradation. Therefore, vacuum distillation is the recommended method for purification.[4][5]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the laboratory-scale vacuum distillation of this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • "this compound" is corrosive and can cause burns.[6] Avoid contact with skin and eyes.

  • Upon heating, the compound can release toxic oxides of nitrogen.[1][3]

Apparatus Setup:

Figure 1. Schematic of a standard vacuum distillation setup.

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude "this compound" to the distilling flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar to the distilling flask to ensure smooth boiling and prevent bumping.[7] Boiling chips are not effective under vacuum.[8]

    • Assemble the distillation apparatus as shown in Figure 1, ensuring all joints are properly greased with vacuum grease to prevent leaks.

  • Evacuation:

    • Start the cooling water flow through the condenser.

    • Turn on the magnetic stirrer.

    • Gradually apply vacuum to the system. A slow reduction in pressure helps to remove any volatile impurities without causing excessive bumping.[9]

  • Heating and Distillation:

    • Once the desired vacuum is achieved (e.g., ~20 Torr), begin to heat the distilling flask gently using a heating mantle.

    • Observe the mixture for signs of boiling. The vapor temperature should rise and then stabilize as the product begins to distill.

    • Collect the fraction that distills over at the expected boiling point (96-98 °C at 20 Torr).[3]

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable container.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the distillation of "this compound".

TroubleshootingFlowchart cluster_1 No or Slow Distillation cluster_2 Bumping or Foaming cluster_3 Product Discoloration cluster_4 Low Yield Start Distillation Problem Observed Problem1 No or Slow Distillation Start->Problem1 Problem2 Bumping or Foaming Start->Problem2 Problem3 Product Discoloration Start->Problem3 Problem4 Low Yield Start->Problem4 P1_Q1 Is the vacuum pressure too high? P1_A1_Yes Improve vacuum (check for leaks, pump performance). P1_Q1->P1_A1_Yes Yes P1_Q2 Is the heating temperature too low? P1_Q1->P1_Q2 No P1_A2_Yes Gradually increase heating mantle temperature. P1_Q2->P1_A2_Yes Yes P2_Q1 Is the heating rate too high? P2_A1_Yes Reduce heating rate. P2_Q1->P2_A1_Yes Yes P2_Q2 Is the stirring inadequate? P2_Q1->P2_Q2 No P2_A2_Yes Increase stirring speed. P2_Q2->P2_A2_Yes Yes P2_Q3 Are there surfactants present? P2_Q2->P2_Q3 No P2_A3_Yes Consider using an anti-foaming agent. P2_Q3->P2_A3_Yes Yes P3_Q1 Is the distillation temperature too high? P3_A1_Yes Reduce heating or improve vacuum to lower boiling point. P3_Q1->P3_A1_Yes Yes P3_Q2 Is the crude material contaminated? P3_Q1->P3_Q2 No P3_A2_Yes Consider pre-purification (e.g., filtration). P3_Q2->P3_A2_Yes Yes P4_Q1 Was there incomplete distillation? P4_A1_Yes Ensure adequate heating and distillation time. P4_Q1->P4_A1_Yes Yes P4_Q2 Were there leaks in the system? P4_Q1->P4_Q2 No P4_A2_Yes Check and re-grease all joints. P4_Q2->P4_A2_Yes Yes P4_Q3 Was the correct fraction collected? P4_Q2->P4_Q3 No P4_A3_Yes Monitor temperature closely during collection. P4_Q3->P4_A3_Yes Yes

Figure 2. A troubleshooting flowchart for common distillation issues.

FAQs:

  • Q1: My distillation is proceeding very slowly or not at all. What should I do?

    • A1: First, check your vacuum source to ensure it is pulling a sufficient vacuum. Leaks in the system are a common cause of poor vacuum, so inspect all joints and ensure they are well-greased. If the vacuum is good, you may need to slowly and carefully increase the temperature of the heating mantle.

  • Q2: The liquid in the distilling flask is bumping violently. How can I prevent this?

    • A2: Bumping occurs when a liquid becomes superheated and boils suddenly.[9] Ensure you are using a magnetic stir bar and that it is stirring the liquid vigorously and consistently.[7] Avoid heating the flask too rapidly. A Claisen adapter in the setup can also help to prevent bumped material from contaminating your distillate.[10]

  • Q3: My product is coming over with a yellow or brown tint. What is causing this discoloration?

    • A3: Discoloration often indicates thermal decomposition of the amine. This can happen if the distillation temperature is too high.[11] To mitigate this, ensure you are using a deep enough vacuum to lower the boiling point sufficiently. If the problem persists, consider a faster distillation rate at a lower temperature, though this may reduce separation efficiency. Impurities in the starting material can also contribute to color.

  • Q4: I am experiencing significant foaming in my distillation. What can be done?

    • A4: Foaming can be caused by the presence of surfactants or other impurities in the crude material.[12] Applying the vacuum slowly can help to minimize initial foaming.[9] If foaming is persistent, you may need to use a larger distilling flask to provide more headspace or consider the addition of a small amount of an anti-foaming agent.

  • Q5: What is the decomposition temperature of this compound?

  • Q6: Does this compound form azeotropes?

    • A6: There is no readily available data on the formation of azeotropes between "this compound" and common solvents. If you suspect an azeotrope is forming with a residual solvent, it may be necessary to perform a preliminary drying step or use a different purification technique.

  • Q7: Why is a cold trap recommended between the distillation apparatus and the vacuum pump?

    • A7: A cold trap, typically cooled with dry ice and acetone or liquid nitrogen, is essential to condense any volatile substances that pass through the main condenser. This protects the vacuum pump from corrosive vapors and helps to maintain a lower, more stable vacuum pressure.[10]

References

Technical Support Center: Overcoming Low Yield in 4-(2-Aminopropyl)morpholine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 4-(2-aminopropyl)morpholine. Our aim is to help you optimize your reaction conditions and achieve higher yields.

Acylation (Amide Bond Formation)

Acylation of the primary amine of this compound is a common derivatization. However, achieving high yields can be challenging due to steric hindrance and the electronic properties of the molecule.

Frequently Asked Questions (FAQs) - Acylation

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Several factors can contribute to low yields in amide coupling reactions involving this compound:

  • Steric Hindrance: The propyl chain and the morpholine ring can sterically hinder the approach of the acylating agent to the primary amine.

  • Suboptimal Activation of Carboxylic Acid: Incomplete activation of the carboxylic acid partner is a common issue. The choice of coupling reagent and activation time is critical.

  • Reaction with Morpholine Nitrogen: Although less nucleophilic than the primary amine, the tertiary amine of the morpholine ring can sometimes react with highly reactive acylating agents, leading to side products.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry of reagents play a crucial role.

  • Amine Basicity: The basicity of the primary amine can lead to salt formation with the carboxylic acid, reducing the concentration of the free amine available for reaction.

Q2: What are the recommended coupling reagents for acylating this compound?

A2: For sterically hindered amines like this compound, robust coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice due to its rapid activation of carboxylic acids and resistance to side reactions.[1] Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) can also be effective, but may require longer reaction times or elevated temperatures.

Q3: What are common side reactions to watch for during the acylation of this compound?

A3: The most common side reaction is the formation of a stable salt between the carboxylic acid and the amine starting material, which can prevent the reaction from proceeding. Another potential side reaction is the formation of an N-acylurea byproduct if a carbodiimide coupling reagent is used without an additive like HOBt. In some cases, over-acylation on the morpholine nitrogen can occur with highly reactive acylating agents.

Troubleshooting Guide - Acylation
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete carboxylic acid activation.Use a more powerful coupling reagent like HATU.[1] Ensure anhydrous conditions.
Steric hindrance.Increase reaction temperature (e.g., to 40-60 °C). Use a less sterically hindered carboxylic acid if possible.
Salt formation between amine and acid.Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any acid formed.
Multiple Spots on TLC/LC-MS Formation of N-acylurea byproduct.Add HOBt or HOAt when using carbodiimide coupling reagents.
Unreacted starting materials.Increase the equivalents of the coupling reagent and/or the carboxylic acid. Extend the reaction time.
Difficult Purification Removal of urea byproducts.If using EDC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts, an aqueous workup is effective.
Separating product from unreacted amine.Utilize acid-base extraction. The derivatized product will be less basic than the starting amine and can be separated.
Experimental Protocol: HATU-mediated Amide Coupling
  • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is commonly used to introduce alkyl groups to the primary amine of this compound.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reductive amination reaction is giving low yields. What could be the problem?

A1: Low yields in reductive amination can stem from several issues:

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound to form an imine or enamine may not go to completion.

  • Reduction of the Carbonyl Starting Material: The reducing agent might be too reactive and reduce the aldehyde or ketone before it can react with the amine.

  • Hydrolysis of the Imine/Enamine: The presence of water can hydrolyze the imine intermediate back to the starting materials.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical and depends on the reactivity of the carbonyl compound and the amine.

Q2: Which reducing agent is best for the reductive amination of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations, especially with less reactive ketones.[2][3] It is less likely to reduce the starting carbonyl compound compared to more powerful reducing agents like sodium borohydride (NaBH₄). For reactions with aldehydes, sodium borohydride can be used, but it's often added after allowing the imine to form.[4]

Q3: How can I minimize the formation of the dialkylated side product?

A3: The formation of a tertiary amine by dialkylation of the primary amine can be a problem. To minimize this, you can:

  • Use a stoichiometric amount or a slight excess of the carbonyl compound.

  • Perform a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

Troubleshooting Guide - Reductive Amination
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inefficient imine formation.Add a dehydrating agent like magnesium sulfate or molecular sieves. For less reactive ketones, a catalytic amount of acid (e.g., acetic acid) can be used.
Reduction of the carbonyl starting material.Use a milder reducing agent like sodium triacetoxyborohydride.[2][3] If using sodium borohydride, add it after allowing time for the imine to form.
Unreacted Starting Materials Sluggish reaction.Increase the reaction temperature. Extend the reaction time.
Formation of Dialkylation Product Over-reaction of the primary amine.Use a 1:1 stoichiometry of the amine and carbonyl compound. A stepwise approach can also be beneficial.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
  • In a flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • If the carbonyl compound is a ketone, add acetic acid (1.0 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Alkylation

Direct alkylation of the primary amine can be challenging due to the potential for over-alkylation and reaction at the morpholine nitrogen.

Frequently Asked Questions (FAQs) - N-Alkylation

Q1: I am observing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: To favor mono-alkylation, use a 1:1 stoichiometry of this compound to the alkylating agent. Running the reaction at a lower temperature can also improve selectivity.

Q2: Is there a risk of alkylating the morpholine nitrogen?

A2: Yes, the tertiary amine of the morpholine can be alkylated, especially with reactive alkylating agents, to form a quaternary ammonium salt. This is more likely to occur if the primary amine is already alkylated, as the resulting secondary amine is more nucleophilic.

Troubleshooting Guide - N-Alkylation
IssuePossible Cause(s)Recommended Solution(s)
Mixture of Alkylated Products Over-alkylation.Use a 1:1 molar ratio of amine to alkylating agent. Add the alkylating agent slowly to the amine solution.
Formation of Quaternary Salt Reaction at the morpholine nitrogen.Use less reactive alkylating agents (e.g., alkyl bromides instead of iodides). Protect the primary amine before alkylation if necessary.
Experimental Protocol: Mono-N-Alkylation
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

  • Slowly add the alkyl halide (1.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, filter off the base and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Sulfonamide Formation

The reaction of this compound with sulfonyl chlorides provides the corresponding sulfonamides.

Frequently Asked Questions (FAQs) - Sulfonamide Formation

Q1: My sulfonamide synthesis is giving a poor yield. What are the common pitfalls?

A1: Low yields in sulfonamide synthesis can be due to the decomposition of the sulfonyl chloride in the presence of water or the formation of a stable salt between the amine and the sulfonic acid byproduct. Using a base is crucial to neutralize the HCl formed during the reaction.

Troubleshooting Guide - Sulfonamide Formation
IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield Hydrolysis of sulfonyl chloride.Ensure anhydrous reaction conditions.
Salt formation.Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced.
Experimental Protocol: Sulfonamide Synthesis
  • Dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in an anhydrous solvent such as DCM at 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Urea and Thiourea Formation

Ureas and thioureas can be synthesized from this compound by reaction with isocyanates or isothiocyanates, respectively.

Frequently Asked Questions (FAQs) - Urea/Thiourea Formation

Q1: What are the main challenges in synthesizing ureas from this compound?

A1: The primary challenge is often the handling of isocyanates, which can be moisture-sensitive and toxic. The reaction itself is typically high-yielding. A common side reaction is the formation of a symmetric urea from the reaction of the isocyanate with any water present.

Troubleshooting Guide - Urea/Thiourea Formation
IssuePossible Cause(s)Recommended Solution(s)
Formation of Symmetric Urea Byproduct Presence of moisture reacting with the isocyanate.Use anhydrous solvents and reagents.
Low Yield Incomplete reaction.Ensure stoichiometric amounts of reactants are used. The reaction is usually fast, but can be gently heated if necessary.
Experimental Protocol: Urea Synthesis
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Slowly add the isocyanate (1.0 eq) to the amine solution at room temperature. The reaction is often exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often pure enough for use, but can be recrystallized if necessary.

Data Presentation

Table 1: Representative Yields for Acylation of this compound

Carboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidHATUDIPEADMF254~85
Acetic AcidEDC/HOBtEt₃NDCM2512~70
Phenylacetic AcidHATUDIPEADCM406~90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Representative Yields for Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE256~92
CyclohexanoneNaBH(OAc)₃DCM258~88
AcetoneNaBH₄Methanol0 to 254~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound + Derivatizing Agent Start->Reactants Solvent_Base Anhydrous Solvent + Base (if required) Reactants->Solvent_Base Reaction_Setup Combine Reactants under Inert Atmosphere Solvent_Base->Reaction_Setup Monitoring Monitor Progress (TLC/LC-MS) Reaction_Setup->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up /Extraction Quench->Extraction Purification Column Chromatography /Recrystallization Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Successful_Reaction Improved Yield Check_Purity->Successful_Reaction If pure Optimize_Reagents Optimize Reagents & Stoichiometry Check_Conditions->Optimize_Reagents Consider_Side_Reactions Investigate Side Reactions Optimize_Reagents->Consider_Side_Reactions Consider_Side_Reactions->Successful_Reaction

Caption: A logical troubleshooting workflow for addressing low reaction yields.

signaling_pathway_example Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Inhibitor 4-APM Derivative (Inhibitor) Inhibitor->Kinase_B

Caption: Example of a signaling pathway potentially modulated by a this compound derivative.

References

Side-product formation in reactions with "4-(2-Aminopropyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical reactions involving "4-(2-Aminopropyl)morpholine". Our goal is to help you mitigate side-product formation, optimize reaction conditions, and improve the overall efficiency and purity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound"?

"this compound" possesses two primary nucleophilic sites: the primary amine on the propyl chain and the tertiary amine of the morpholine ring. The primary amine is generally more reactive towards electrophiles like alkylating and acylating agents. The tertiary amine can also react, particularly under certain conditions, for instance, to form quaternary ammonium salts.

Q2: What are the most common side-products observed in reactions with "this compound"?

The most common side-products arise from the high reactivity of the primary amine group. These include:

  • Over-alkylation: Reaction of the primary amine with more than one equivalent of an alkylating agent to form secondary and tertiary amines. In the presence of excess alkylating agent, the tertiary morpholine nitrogen can also be alkylated to form a quaternary ammonium salt.

  • Di-acylation: Although less common than over-alkylation, reaction of the primary amine with two equivalents of an acylating agent can occur, especially if a highly reactive acylating agent or harsh reaction conditions are used.

  • Byproducts from starting material synthesis: Impurities from the synthesis of "this compound" itself can be carried over and may interfere with subsequent reactions.

Q3: How can I minimize the formation of these side-products?

Minimizing side-product formation hinges on controlling the reaction conditions and stoichiometry. Key strategies include:

  • Stoichiometry Control: Use a precise molar ratio of reactants. For mono-alkylation or mono-acylation, using a slight excess of "this compound" can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity, reducing the likelihood of over-reaction.

  • Choice of Reagents: The nature of the electrophile and solvent can significantly impact selectivity. For instance, using less reactive alkylating agents can reduce over-alkylation.

  • Protecting Groups: In complex syntheses, temporarily protecting the primary amine group can be an effective strategy to ensure other desired transformations occur without side reactions at the amine.

Troubleshooting Guides

Issue 1: Formation of Over-alkylation Products in N-Alkylation Reactions

Problem: When reacting "this compound" with an alkyl halide (R-X), a mixture of the desired mono-alkylated product, the di-alkylated product, and potentially the quaternary ammonium salt is observed.

Root Causes and Solutions:

Root CauseProposed Solution
Incorrect Stoichiometry Carefully control the molar ratio of the alkylating agent to "this compound". A 1:1 or a slight excess of the amine (e.g., 1.1:1) is recommended for mono-alkylation.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second alkylation.
High Reactivity of Alkylating Agent If possible, choose a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Issue 2: Formation of Di-acylated Byproduct in N-Acylation Reactions

Problem: During the N-acylation of "this compound" with an acylating agent (e.g., acid chloride or anhydride), the formation of a di-acylated side-product is detected.

Root Causes and Solutions:

Root CauseProposed Solution
Excess Acylating Agent Use a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount of the acylating agent.
Highly Reactive Acylating Agent Consider using a less reactive acylating agent, such as an ester, or a coupling reagent like DCC (dicyclohexylcarbodiimide) with a carboxylic acid for a more controlled reaction.
Presence of a Strong Base If a base is used to scavenge the acid byproduct (e.g., HCl), a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is preferred over triethylamine to minimize side reactions.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of "this compound"

This protocol is a general guideline for the selective mono-alkylation of the primary amine group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of "this compound" (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the alkyl halide (0.95 eq.) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting amine is mostly consumed, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-N-Acylation of "this compound"

This protocol provides a general method for the selective mono-acylation of the primary amine.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve "this compound" (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.0 eq.) dropwise to the stirred solution.

  • Let the reaction mixture stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_alkylation N-Alkylation Pathway cluster_acylation N-Acylation Pathway Start_A This compound (Primary Amine) Product_A1 Desired Mono-alkylated Product Start_A->Product_A1 + R-X Side_Product_A1 Di-alkylated Side-Product Product_A1->Side_Product_A1 + R-X (Over-alkylation) Side_Product_A2 Quaternary Ammonium Salt Side_Product_A1->Side_Product_A2 + R-X (Quaternization) Start_B This compound (Primary Amine) Product_B1 Desired Mono-acylated Product (Amide) Start_B->Product_B1 + RCOCl Side_Product_B1 Di-acylated Side-Product Product_B1->Side_Product_B1 + RCOCl (Di-acylation)

Caption: Potential reaction pathways for N-alkylation and N-acylation of "this compound".

Troubleshooting_Workflow Start Side-Product Formation Observed Identify Identify Side-Product (e.g., via LC-MS, NMR) Start->Identify Check_Stoichiometry Review Reactant Stoichiometry Identify->Check_Stoichiometry Check_Temp Analyze Reaction Temperature Identify->Check_Temp Check_Reagent Evaluate Reagent Reactivity Identify->Check_Reagent Adjust_Stoichiometry Adjust Molar Ratios (e.g., excess amine for mono-alkylation) Check_Stoichiometry->Adjust_Stoichiometry Adjust_Temp Lower Reaction Temperature Check_Temp->Adjust_Temp Change_Reagent Select Less Reactive Reagent Check_Reagent->Change_Reagent Optimize Re-run Optimized Reaction Adjust_Stoichiometry->Optimize Adjust_Temp->Optimize Change_Reagent->Optimize Success Desired Product Obtained Optimize->Success

Caption: A logical workflow for troubleshooting side-product formation in reactions.

Technical Support Center: Stability of "4-(2-Aminopropyl)morpholine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with "4-(2-Aminopropyl)morpholine" derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for "this compound" derivatives?

A1: "this compound" derivatives, like many pharmaceutical compounds, can be susceptible to degradation under various environmental conditions. The primary stability concerns include:

  • Oxidative Degradation: The tertiary amine of the morpholine ring and the primary amine of the aminopropyl side chain are susceptible to oxidation. This can lead to the formation of N-oxides and other degradation products.

  • Hydrolytic Degradation: While the morpholine ring itself is generally stable to hydrolysis, certain derivatives, especially those with ester or amide functionalities, may undergo hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation of the molecule.

  • Thermal Degradation: High temperatures can accelerate degradation reactions, leading to a variety of decomposition products.

Q2: What are the likely degradation pathways for these derivatives?

A2: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide. Similarly, the primary amine of the side chain can be oxidized.

  • Acid/Base Catalyzed Reactions: In strongly acidic or basic conditions, cleavage of the C-N bond within the morpholine ring can occur, although this typically requires harsh conditions. More commonly, if other susceptible functional groups are present in the derivative, they will be the primary sites of hydrolysis.

  • Photodegradation: UV radiation can induce cleavage of the N-H bond in the parent morpholine structure, leading to radical formation. For N-substituted derivatives like the "this compound" series, photolytic cleavage of the C-N bond connecting the aminopropyl group to the morpholine ring is a possibility.

Q3: How can I monitor the stability of my "this compound" derivative?

A3: The most common and effective method for monitoring the stability of these derivatives is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram After Sample Storage

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Characterize the New Peaks: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peaks and compare it to the parent compound. If available, use LC-MS to determine the mass of the new peaks to help identify the degradation products.

  • Perform Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products. This will help in confirming if the unexpected peaks correspond to known degradants.

  • Optimize Storage Conditions:

    • Light Protection: Store samples in amber vials or protect them from light.

    • Temperature Control: Store samples at recommended low temperatures (e.g., 2-8 °C or -20 °C).

    • Inert Atmosphere: If oxidation is suspected, purge the sample vials with an inert gas like nitrogen or argon before sealing.

  • Evaluate Formulation Components: If the compound is in a formulation, consider potential interactions with excipients that could be catalyzing degradation.

Issue 2: Loss of Potency or Activity Over Time

Possible Cause: Chemical degradation of the active "this compound" derivative.

Troubleshooting Steps:

  • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of the parent compound remaining over time.

  • Correlate with Degradation Products: Correlate the loss of the parent compound with the appearance and increase of degradation product peaks in your chromatogram.

  • Review the Degradation Profile: Identify the primary degradation pathway by analyzing the results of your forced degradation studies. For example, if the major degradant appears under oxidative stress, focus on preventing oxidation.

  • Implement Stabilization Strategies:

    • Antioxidants: If oxidative degradation is the issue, consider adding antioxidants to your formulation.

    • pH Adjustment: If the compound is more stable at a specific pH, buffer your solution accordingly.

    • Lyophilization: For long-term storage of solid samples, lyophilization can improve stability by removing water.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for "this compound" Derivatives

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 hoursLow to Moderate
Base Hydrolysis 0.1 M NaOH60 °C24 hoursModerate
Oxidation 3% H₂O₂Room Temperature24 hoursHigh
Thermal Dry Heat80 °C48 hoursModerate
Photolytic UV light (254 nm) and Visible lightRoom Temperature24 hoursModerate

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for a "this compound" derivative.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the "this compound" derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV (254 nm) and visible light for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a PDA detector).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is pure in the presence of degradation products, excipients, and impurities.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (UV/Vis Light) stock_solution->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis characterize Characterize Degradation Products hplc_analysis->characterize

Caption: Workflow for Forced Degradation Study.

signaling_pathway compound This compound Derivative degradation_pathway Degradation Pathway compound->degradation_pathway initiates stress Stress Condition (e.g., Oxidation, UV Light) stress->degradation_pathway triggers degradation_product Degradation Product (e.g., N-Oxide) degradation_pathway->degradation_product leads to loss_of_activity Loss of Biological Activity degradation_product->loss_of_activity results in

Caption: Logical Relationship of Compound Degradation.

Technical Support Center: Synthesis of 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reaction scale-up of 4-(2-Aminopropyl)morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the industrial synthesis of this compound:

  • Reductive Amination of 1-(Morpholin-4-yl)propan-2-one: This involves the reaction of the corresponding ketone with ammonia and a reducing agent. Catalytic hydrogenation is often preferred for its cost-effectiveness and cleaner reaction profile on a large scale.

  • Alkylation of Morpholine with 2-Halopropylamine or its equivalent: This route involves the direct alkylation of morpholine with a suitable 2-propylamine derivative carrying a leaving group. Careful control of reaction conditions is crucial to minimize side reactions.

Q2: What are the most critical parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor closely during scale-up include:

  • Temperature Control: Exothermic reactions are common, and inefficient heat dissipation at larger scales can lead to side reactions and impurities.

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity.

  • Rate of Reagent Addition: Slow and controlled addition of reagents is often necessary to manage exotherms and prevent the accumulation of unreacted starting materials.

  • Pressure: For hydrogenations, maintaining consistent hydrogen pressure is critical for reaction rate and completion.

  • Catalyst Activity and Loading: On a larger scale, catalyst deactivation or inefficient mixing can lead to incomplete reactions.

Q3: What are the major side products or impurities I should expect?

A3: Common impurities can include:

  • Over-alkylation products: In the alkylation route, di- and tri-alkylation of the amine can occur.

  • Byproducts from side reactions: Depending on the route, these can include products of elimination or rearrangement. For instance, in the reductive amination, impurities from the starting ketone or byproducts of the reducing agent may be present.

  • Residual Solvents and Reagents: Inefficient purification can leave traces of solvents or unreacted starting materials.

Q4: How can I best purify this compound at a larger scale?

A4: Large-scale purification typically relies on distillation under reduced pressure. Crystallization of a salt form (e.g., hydrochloride) can also be an effective method for achieving high purity. The choice of method depends on the physical properties of the final product and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Action
Poor Heat Transfer - Ensure the reactor's heating/cooling system is adequate for the scale. - Consider a slower, controlled addition of reagents to manage exothermic events.
Inefficient Mixing - Increase the agitation speed. - Evaluate the impeller design and reactor geometry for suitability at the larger volume.
Catalyst Deactivation (for Reductive Amination) - Ensure the purity of starting materials and solvents to avoid catalyst poisoning. - Consider using a higher catalyst loading or a fresh batch of catalyst. - For slurry hydrogenations, ensure adequate suspension of the catalyst.
Incomplete Reaction - Increase reaction time and monitor progress by in-process controls (e.g., GC, HPLC). - Re-evaluate the optimal temperature and pressure for the larger scale.
Problem 2: Increased Impurity Profile at Larger Scale
Potential Cause Troubleshooting Action
Localized Overheating - Improve mixing and heat transfer (see Problem 1). - Dilute the reaction mixture if feasible.
Changes in Reaction Kinetics - Re-optimize the rate of addition of reagents for the larger volume. - A slower addition may be necessary to maintain selectivity.
Side Reactions Favored at Higher Temperatures - Maintain strict temperature control throughout the process.
Impure Starting Materials - Verify the purity of all raw materials before use in the scaled-up batch.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Action
Emulsion Formation During Work-up - Add a brine wash to break the emulsion. - Consider using a different extraction solvent.
Co-distillation of Impurities - Optimize the distillation conditions (pressure, temperature, packing material). - A fractional distillation setup may be required.
Product Oiling Out During Crystallization - Adjust the solvent system or the cooling rate. - Seeding with pure crystals can promote proper crystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields at Different Scales (Illustrative Data for Reductive Amination Route)
Parameter Lab Scale (100 g) Pilot Scale (10 kg) Production Scale (500 kg)
Reactor Volume 2 L200 L5000 L
Reactant A:Catalyst Ratio 100:1100:1.2100:1.5
Reaction Temperature 80 °C85 °C90 °C (to maintain rate)
Hydrogen Pressure 10 bar12 bar15 bar
Reaction Time 8 hours12 hours18 hours
Isolated Yield 85%78%75%
Purity (by GC) 98.5%97.0%96.5%

Note: This data is illustrative and represents a typical trend observed during scale-up where yields may decrease and reaction times may increase due to mass and heat transfer limitations.

Experimental Protocols

Key Experiment: Reductive Amination of 1-(Morpholin-4-yl)propan-2-one (Pilot Scale)

Materials:

  • 1-(Morpholin-4-yl)propan-2-one: 10.0 kg

  • Anhydrous Ammonia: 15 kg

  • 5% Pd/C (50% wet): 1.2 kg

  • Methanol: 100 L

  • Hydrogen gas

Procedure:

  • Charge the 200 L hydrogenation reactor with 1-(Morpholin-4-yl)propan-2-one, methanol, and the Pd/C catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with anhydrous ammonia to 5 bar.

  • Pressurize with hydrogen to a final pressure of 12 bar.

  • Heat the mixture to 85 °C with vigorous stirring.

  • Maintain the hydrogen pressure at 12 bar throughout the reaction.

  • Monitor the reaction progress by GC analysis of samples taken at regular intervals.

  • After the reaction is complete (typically 12 hours), cool the reactor to room temperature and vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • The crude product is then purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification charge_reactants Charge Reactants & Catalyst reaction Reductive Amination (85°C, 12 bar H2) charge_reactants->reaction Pressurize with NH3 & H2 monitoring In-Process Control (GC) reaction->monitoring Sampling filtration Catalyst Filtration reaction->filtration Reaction Complete monitoring->reaction Continue if incomplete concentration Solvent Removal filtration->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or High Impurities During Scale-Up check_temp Analyze Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_kinetics Review Reagent Addition Rate start->check_kinetics check_materials Verify Raw Material Purity start->check_materials improve_cooling Improve Heat Transfer check_temp->improve_cooling Exotherm Detected increase_agitation Increase Agitation check_mixing->increase_agitation Inefficiency Identified slow_addition Slow Reagent Addition check_kinetics->slow_addition Side Reactions Noted purify_reagents Purify/Source New Reagents check_materials->purify_reagents Impurities Found

Caption: Logical troubleshooting workflow for scale-up challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Aminopropyl)morpholine in chemical reactions, with a primary focus on reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical compound with the CAS number 50998-05-5. It is a secondary amine featuring a morpholine ring and an aminopropyl chain. Its structure makes it a useful building block in the synthesis of more complex molecules, particularly in pharmaceutical development.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Boiling Point 96-98 °C (at 20 Torr)[1]
Density (Predicted) 0.983 ± 0.06 g/cm³[1]

Q2: What are the most common reactions involving this compound?

The most prevalent reaction involving this compound is reductive amination . This reaction is used to form a new carbon-nitrogen bond by reacting the secondary amine of this compound with an aldehyde or a ketone to form a tertiary amine. This is a cornerstone reaction for introducing the morpholinopropyl group into a target molecule.

Troubleshooting Guide for Reductive Amination Reactions

Reductive amination is a robust method for synthesizing amines; however, challenges can arise, especially when working with secondary amines like this compound, which can be less reactive and more sterically hindered than primary amines.

Q3: My reductive amination reaction with this compound is showing low or no product yield. What are the potential causes and how can I troubleshoot this?

Low or no yield in a reductive amination reaction can stem from several factors, from imine/iminium ion formation to the reduction step.

Troubleshooting Low Yield:

Potential CauseSuggested Solution
Inefficient Iminium Ion Formation The reaction between a secondary amine and a ketone can be slow due to steric hindrance[2]. The equilibrium may not favor the iminium ion. To drive the reaction forward, consider adding a dehydrating agent (e.g., molecular sieves) or using a Lewis acid catalyst like Ti(Oi-Pr)₄ to activate the carbonyl group[1].
Incorrect pH The formation of the iminium ion is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6)[3]. Adding a catalytic amount of acetic acid can facilitate iminium ion formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Ineffective Reducing Agent The choice of reducing agent is critical. For secondary amines, milder reducing agents are often preferred to avoid side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice as it is selective for iminium ions over ketones and aldehydes and is effective under mildly acidic conditions[1][3]. Sodium cyanoborohydride (NaBH₃CN) is also effective at a slightly acidic pH[1][3]. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde or ketone, especially at neutral or acidic pH. If using NaBH₄, it is often best to form the iminium ion first before adding the reducing agent.
Steric Hindrance Both the this compound and the carbonyl compound can be sterically bulky, hindering the reaction[2]. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive reducing agent might be necessary.
Low Quality of Reagents Ensure that the this compound, carbonyl compound, and solvent are pure and dry. Moisture can inhibit the formation of the iminium ion.

Q4: I am observing significant side-product formation in my reaction. What are the common side-products and how can I minimize them?

The most common side-product is the alcohol resulting from the reduction of the starting aldehyde or ketone.

Minimizing Side-Products:

Side ProductCauseMitigation Strategy
Alcohol from Carbonyl Reduction The reducing agent is not selective enough and reduces the starting aldehyde or ketone. This is more common with strong reducing agents like NaBH₄.Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less reactive towards aldehydes and ketones at the optimal pH for iminium ion formation[1][3].
Unreacted Starting Materials Incomplete reaction due to factors mentioned in Q3.Re-evaluate the reaction conditions: pH, reducing agent, reaction time, and temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q5: How do I purify the final tertiary amine product from the reaction mixture?

Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials and by-products.

Purification Strategies:

StepDescription
Work-up After the reaction is complete, quench any remaining reducing agent by carefully adding water or a basic solution (e.g., saturated NaHCO₃). Extract the product into an organic solvent like ethyl acetate or dichloromethane.
Acid-Base Extraction To separate the basic amine product from neutral by-products (like the alcohol), you can perform an acid-base extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the amine product re-extracted with an organic solvent.
Column Chromatography If further purification is needed, column chromatography on silica gel can be effective. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent the basic amine from streaking on the acidic silica gel.

Experimental Protocols

The following are general protocols for reductive amination that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the most reliable one-pot method for secondary amines.

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added this compound (1.1 eq.).

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added.

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful if NaBH(OAc)₃ is not available or if the one-pot reaction is not efficient.

  • Imine/Iminium Ion Formation: Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in methanol. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The formation of the iminium ion can be monitored by NMR or IR spectroscopy if desired.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purify the product as described in Protocol 1.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aldehyde/Ketone and this compound in Solvent Imine_Formation Iminium Ion Formation (Optional: Add Acid Catalyst) Reagents->Imine_Formation Stir Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Stir Quench Quench Reaction Reduction->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification

Caption: General workflow for a one-pot reductive amination reaction.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Product Yield Check_Imine Check Iminium Formation (TLC, NMR of aliquot) Start->Check_Imine No_Imine No/Low Iminium Check_Imine->No_Imine Add_Acid Add Catalytic Acid (e.g., Acetic Acid) No_Imine->Add_Acid Yes Check_Reduction Check Reduction Step No_Imine->Check_Reduction No Add_Dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) Add_Acid->Add_Dehydrating Ineffective_Reducer Ineffective Reducer? Check_Reduction->Ineffective_Reducer Change_Reducer Change Reducing Agent (e.g., to NaBH(OAc)₃) Ineffective_Reducer->Change_Reducer Yes Increase_Temp_Time Increase Reaction Time/Temperature Ineffective_Reducer->Increase_Temp_Time No

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

Technical Support Center: Synthesis of 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 4-(2-Aminopropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the potential impurities associated with them?

A common and direct method for the synthesis of this compound is the reductive amination of morpholine with a suitable three-carbon aminating agent, such as 1-amino-2-propanol, followed by reduction. Another possible route involves the reaction of morpholine with a protected 2-aminopropyl halide followed by deprotection.

Potential impurities can arise from starting materials, side reactions, and incomplete reactions. These may include:

  • Unreacted morpholine

  • Unreacted aminating agent (e.g., 1-amino-2-propanol)

  • Over-alkylation products, where the primary amine of the product reacts further.

  • Byproducts from the reducing agent.

  • Solvents used in the reaction and workup.

Q2: How can I monitor the progress of the reaction to minimize impurity formation?

Regular monitoring of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is crucial. This allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts from prolonged reaction times or excessive temperatures.

Q3: What are the recommended purification techniques for crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from less volatile or more volatile impurities.

  • Chromatography: Column chromatography using silica gel or alumina can be employed for the separation of closely related impurities. The choice of eluent is critical for achieving good separation.

  • Crystallization: If the product or a salt form of it is a solid, crystallization can be a highly effective purification method.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Ensure the reaction temperature is optimal.
Suboptimal Reducing Agent The choice and quality of the reducing agent are critical in reductive amination. Ensure the reducing agent is fresh and added under appropriate conditions (e.g., temperature control). Consider screening different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst).[1]
Side Reactions Over-alkylation can be a significant side reaction. Using an excess of morpholine relative to the aminating agent can help to minimize this.[1]
Product Loss During Workup Ensure proper pH adjustment during aqueous workup to prevent the loss of the amine product into the aqueous layer. Back-extraction of the aqueous layer with a suitable organic solvent can help recover the dissolved product.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Starting Materials Optimize the stoichiometry of the reactants. If starting materials are difficult to separate by distillation due to close boiling points, consider a chemical quench of the unreacted electrophile or a thorough aqueous wash to remove the unreacted amine.
Formation of Di-substituted Byproduct This arises from the reaction of the product with the starting electrophile. This can be minimized by using a larger excess of the starting amine (morpholine) or by slow addition of the electrophile to the reaction mixture.
Residual Solvent Ensure the final product is thoroughly dried under vacuum. The choice of solvent for extraction and chromatography should be one that is easily removable.

Data Presentation

Table 1: Potential Impurities and Analytical Methods for Detection

Impurity Potential Source Recommended Analytical Method(s)
MorpholineUnreacted starting materialGC-MS, HPLC-UV, NMR
1-Amino-2-propanol (or other aminating agent)Unreacted starting materialGC-MS, HPLC with appropriate derivatization, NMR
N,N-bis(2-propyl)morpholineOver-alkylation side reactionGC-MS, LC-MS, NMR
Residual Solvents (e.g., Methanol, Dichloromethane)Reaction or purification stepsGC, NMR

Experimental Protocols

Protocol 1: General Procedure for Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound at the given pressure. Discard the initial lower-boiling fraction (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions for purity using GC or HPLC.

Protocol 2: General Procedure for Purification by Column Chromatography

  • Column Packing: Select a suitable column size based on the amount of crude product. Pack the column with silica gel using a slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.

  • Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (GC/LC-MS, NMR) check_purity Purity Acceptable? start->check_purity identify_impurities Identify Major Impurities check_purity->identify_impurities No end Pure Product check_purity->end Yes distillation Fractional Vacuum Distillation identify_impurities->distillation Boiling Point Difference chromatography Column Chromatography identify_impurities->chromatography Polarity Difference crystallization Crystallization / Salt Formation identify_impurities->crystallization Product is Solid reanalyze Analyze Purified Fractions distillation->reanalyze chromatography->reanalyze crystallization->reanalyze reanalyze->check_purity

Caption: A logical workflow for troubleshooting the purification of this compound.

G Potential Side Reaction in Synthesis morpholine Morpholine product This compound (Desired Product) morpholine->product + Aminating Agent + [H] aminating_agent 1-Amino-2-propanol (or similar) aminating_agent->product side_product Di-alkylation Impurity aminating_agent->side_product product->side_product + Aminating Agent (Over-alkylation)

Caption: A simplified diagram showing the desired reaction and a potential side reaction.

References

Technical Support Center: Enhancing the Selectivity of 4-(2-Aminopropyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 4-(2-aminopropyl)morpholine. This resource is designed to help you enhance reaction selectivity, maximize the yield of your desired products, and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

The main challenge arises from the presence of two distinct amine functionalities: a primary amine and a tertiary morpholine nitrogen. The primary amine is generally more nucleophilic and sterically accessible, making it the more reactive site in many reactions, such as acylation and alkylation. However, the tertiary amine can also participate in or influence reactions, for instance, by acting as a base or by coordinating with metal catalysts. This can lead to a mixture of products and reduce the overall yield of the desired compound.

Q2: How can I selectively react with the primary amine in the presence of the tertiary morpholine nitrogen?

Achieving high selectivity for the primary amine is crucial in many synthetic applications. Several strategies can be employed:

  • Control of Stoichiometry: Using a precise 1:1 molar ratio of your electrophile to this compound can favor mono-substitution at the more reactive primary amine.

  • Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the kinetically preferred reaction at the primary amine.

  • Choice of Reagents: Employing sterically hindered electrophiles can enhance selectivity for the less hindered primary amine.

  • Protecting Groups: In cases where selectivity is difficult to achieve, the primary amine can be protected, allowing for reactions at other sites, followed by deprotection.[1][2] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[1]

Q3: What are common side reactions when performing N-acylation of this compound?

The most common side reaction is di-acylation, where the initially formed amide at the primary amine undergoes a second acylation. This is more likely to occur if the reaction conditions are harsh or if an excess of the acylating agent is used. Another potential issue is the acylation of the tertiary morpholine nitrogen, although this is generally less favorable. To minimize these side reactions, it is recommended to use a controlled amount of the acylating agent and mild reaction conditions.[3][4]

Q4: Can the morpholine ring participate in reactions?

While the primary amine is the more reactive nucleophile, the tertiary amine of the morpholine ring can act as a base, influencing the reaction environment. In the presence of strong alkylating agents or under forcing conditions, the morpholine nitrogen can be quaternized, leading to the formation of a quaternary ammonium salt. It can also coordinate to metal catalysts, which can either be a desired effect in catalysis or an undesired one that inhibits the intended reaction.

Q5: Are there methods for selective N-alkylation of the primary amine?

Selective mono-alkylation of primary amines can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation.[5] One effective strategy is to use a competitive deprotonation/protonation approach where the reactant primary amine is selectively deprotonated while the newly formed secondary amine product remains protonated and thus unreactive.[6] Reductive amination is another powerful method for achieving selective mono-alkylation.

Troubleshooting Guides

Problem 1: Low Yield of the Mono-acylated Product

Possible Causes:

  • Over-acylation: The initially formed amide is reacting further with the acylating agent.

  • Poor Reactivity: The reaction conditions are not optimal for the acylation to proceed efficiently.

  • Side Reactions: The acylating agent is decomposing or reacting with the solvent or other components in the reaction mixture.

Solutions:

  • Optimize Stoichiometry: Carefully control the molar ratio of the acylating agent to this compound. A slight excess of the amine may favor mono-acylation.

  • Adjust Reaction Temperature: Start with a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Choice of Acylating Agent: Use a less reactive acylating agent. For example, an acid anhydride may be more selective than an acyl chloride.

  • Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competition with the primary amine.

Problem 2: Formation of Multiple Products in N-Alkylation Reactions

Possible Causes:

  • Over-alkylation: The desired mono-alkylated product is more nucleophilic than the starting primary amine and reacts further.

  • Quaternization of Morpholine Nitrogen: The tertiary amine is reacting with the alkylating agent.

  • Elimination Reactions: If the alkylating agent has a good leaving group and an adjacent proton, elimination byproducts may form.

Solutions:

  • Excess of Primary Amine: Use a significant excess of this compound to increase the probability of the alkylating agent reacting with the starting material rather than the product.

  • Reductive Amination: This is often the most selective method for mono-alkylation. React this compound with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a selective reducing agent like sodium triacetoxyborohydride.

  • Protecting Group Strategy: Protect the primary amine with a suitable protecting group (e.g., Boc), perform the desired reaction on another part of the molecule, and then deprotect the primary amine.[1][7]

Experimental Protocols

Protocol 1: Selective Mono-N-acylation of this compound

This protocol describes a general procedure for the selective acylation of the primary amine of this compound using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (1.0 equivalent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add the acyl chloride (dissolved in a small amount of DCM) to the stirred solution over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Mono-N-acylation

Acylating AgentBaseTemperature (°C)Typical Selectivity (Mono:Di)
Acetyl ChlorideTEA0 to RT~90:10
Benzoyl ChlorideDIPEA0 to RT>95:5
Acetic AnhydrideNoneRT~85:15

Note: Selectivity is highly dependent on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Selectivity Issues

troubleshooting_workflow Troubleshooting Selectivity in this compound Reactions start Low Selectivity Observed check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_temp Analyze Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct adjust_stoichiometry Adjust Molar Ratios (e.g., excess amine) check_stoichiometry->adjust_stoichiometry Stoichiometry Incorrect check_reagent Evaluate Reagent Reactivity check_temp->check_reagent Temperature is Optimal adjust_temp Lower Reaction Temperature (e.g., 0°C or below) check_temp->adjust_temp Temperature Too High protecting_group Consider Protecting Group Strategy check_reagent->protecting_group Reagent is Appropriate change_reagent Use a Milder Reagent (e.g., Anhydride vs. Acyl Chloride) check_reagent->change_reagent Reagent Too Reactive implement_pg Implement Protecting Group (e.g., Boc, Cbz) protecting_group->implement_pg Selective Protection Needed adjust_stoichiometry->start adjust_temp->start change_reagent->start success Desired Product Obtained implement_pg->success Deprotection

Caption: A logical workflow for troubleshooting common selectivity issues.

Reaction Pathway Diagram: Selective N-Acylation

reaction_pathway Competing Pathways in N-Acylation reactant This compound + Acylating Agent desired_product Desired Mono-acylated Product reactant->desired_product Primary Amine Acylation (k1) side_product Di-acylated Side Product desired_product->side_product Further Acylation (k2) note To enhance selectivity, conditions should be chosen such that the rate of the first reaction (k1) is significantly greater than the rate of the second reaction (k2).

Caption: Competing reaction pathways in the N-acylation of this compound.

References

Catalyst selection for efficient "4-(2-Aminopropyl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminopropyl)morpholine. The primary focus is on catalyst selection and optimization for the reductive amination of 1-morpholinopropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the reductive amination of 1-morpholinopropan-2-one. This process involves the reaction of the ketone with an ammonia source in the presence of a catalyst and a reducing agent.

Q2: Which catalysts are most effective for the reductive amination of 1-morpholinopropan-2-one?

Several catalysts can be employed for this transformation, with the choice often depending on the desired reaction conditions, cost, and selectivity. Commonly used catalysts include:

  • Raney Nickel (Raney® Ni): A highly active and cost-effective catalyst for the hydrogenation of imines. It is widely used in industrial applications for the reduction of nitriles and in reductive amination reactions.[1]

  • Platinum on Carbon (Pt/C): A versatile and efficient catalyst for the hydrogenation of a wide range of functional groups, including imines.

  • Palladium on Carbon (Pd/C): Another effective platinum group metal catalyst for reductive amination.

  • Cobalt Catalysts: Both heterogeneous and homogeneous cobalt catalysts have shown high activity and selectivity for the synthesis of primary amines via reductive amination.[2][3]

  • Iron Catalysts: Iron-based catalysts are an emerging, cost-effective, and environmentally friendly option for reductive amination.[4][5]

  • Iridium and Ruthenium Complexes: These are often used in transfer hydrogenation, which can be an alternative to using high-pressure hydrogen gas.

Q3: What are the primary side reactions and byproducts to be aware of?

The main challenges in the synthesis of this compound via reductive amination are the formation of byproducts. These can include:

  • Secondary Amine Formation: The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine.

  • Alcohol Formation: The ketone starting material can be directly reduced to the corresponding alcohol (1-morpholinopropan-2-ol).

  • Over-alkylation: While less common with ammonia, further reaction of the primary amine can lead to more complex mixtures.[6]

Q4: How can I minimize the formation of the secondary amine byproduct?

The formation of the secondary amine is a common issue in reductive amination. To favor the formation of the primary amine, the following strategies can be employed:

  • Excess Ammonia: Using a large excess of ammonia shifts the equilibrium towards the formation of the primary imine, which is then reduced to the desired primary amine.

  • Controlled Addition of Ketone: Slowly adding the ketone to the reaction mixture containing the catalyst and ammonia can help maintain a low concentration of the ketone, thus minimizing the reaction between the product amine and the starting ketone.

  • Catalyst Choice: Some catalysts may exhibit higher selectivity for the formation of primary amines.

Q5: What are typical yields for this reaction?

Yields are highly dependent on the chosen catalyst, reaction conditions, and success in minimizing side reactions. With an optimized process, yields for the reductive amination of ketones to primary amines can be high, often exceeding 80-90%.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient reaction temperature or pressure. 3. Poor quality of reagents (e.g., wet solvent).1. Use fresh, properly activated catalyst. Consider a different catalyst type. 2. Increase temperature and/or hydrogen pressure according to literature recommendations for the chosen catalyst. 3. Ensure all reagents and solvents are dry.
Formation of Significant Amount of Alcohol Byproduct 1. The reducing agent is too reactive towards the ketone. 2. The rate of ketone reduction is faster than imine formation.1. If using a hydride reducing agent, switch to a milder one like sodium cyanoborohydride (NaBH3CN), which is more selective for the iminium ion.[6][7] 2. Pre-form the imine before adding the reducing agent.
Predominant Formation of Secondary Amine 1. Insufficient ammonia concentration. 2. The reaction rate of the product amine with the ketone is high.1. Increase the excess of ammonia used in the reaction. 2. Add the ketone substrate slowly to the reaction mixture.
Catalyst Deactivation 1. Poisoning by impurities in the starting materials or solvent. 2. Fouling by high-molecular-weight byproducts.1. Purify starting materials and use high-purity solvents. 2. Optimize reaction conditions to minimize byproduct formation. Consider catalyst regeneration if possible.[8]

Experimental Protocols

Protocol 1: Reductive Amination using Raney® Nickel

This protocol is adapted from a general procedure for the reductive amination of a substituted propanone.[4]

Materials:

  • 1-morpholinopropan-2-one

  • Ethanol (anhydrous)

  • Ammonia (gas or saturated solution in ethanol)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add 1-morpholinopropan-2-one (1 equivalent).

  • Add anhydrous ethanol as the solvent.

  • Carefully add Raney® Nickel catalyst (typically 5-10% by weight of the ketone).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Introduce ammonia into the autoclave to a significant excess (e.g., 10-20 equivalents).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).[4]

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen and ammonia.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst.

  • The filtrate containing the product can then be purified by distillation or crystallization after appropriate work-up.

Data Presentation
CatalystReducing AgentSolventTemperature (°C)Pressure (atm H2)Typical Yield (%)Reference
Raney® NickelH₂Ethanol/Ammonia85100Not specified for this substrate, but a similar reaction gave 21% after recrystallization[4]
Pt/CH₂Methanol/Ammonia25-801-50VariesGeneral Knowledge
Co-basedH₂aq. Ammonia50-801084-99 (for various ketones)[2]
Fe-basedH₂aq. Ammonia14065Good yields for various ketones[4][5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Charge Autoclave with 1-morpholinopropan-2-one and Solvent add_catalyst Add Raney® Nickel Catalyst start->add_catalyst seal_purge Seal and Purge Autoclave (N₂ then H₂) add_catalyst->seal_purge add_ammonia Introduce Excess Ammonia seal_purge->add_ammonia pressurize Pressurize with H₂ add_ammonia->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter purify Purify Product (Distillation/Crystallization) filter->purify end This compound purify->end troubleshooting_logic cluster_no_conversion Troubleshooting: Low Conversion cluster_byproducts Troubleshooting: Byproduct Formation start Low Yield of This compound check_conversion Is Starting Material Consumed? start->check_conversion catalyst_issue Check Catalyst Activity check_conversion->catalyst_issue No alcohol_byproduct Significant Alcohol Formation? check_conversion->alcohol_byproduct Yes conditions_issue Optimize Reaction Conditions (Temp, Pressure) catalyst_issue->conditions_issue secondary_amine_byproduct Significant Secondary Amine Formation? alcohol_byproduct->secondary_amine_byproduct No solution_alcohol Use Milder/More Selective Reducing Agent alcohol_byproduct->solution_alcohol Yes solution_secondary_amine Increase Ammonia Excess Slow Ketone Addition secondary_amine_byproduct->solution_secondary_amine Yes

References

Validation & Comparative

Characterization of 4-(2-Aminopropyl)morpholine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of analytical methods for the characterization of "4-(2-Aminopropyl)morpholine." Due to the limited availability of specific experimental data for this compound, this guide also draws comparisons with its close structural isomer, "N-(3-Aminopropyl)morpholine," and other related morpholine derivatives to provide a comprehensive analytical framework.

Comparison of Physicochemical Properties

A fundamental step in characterization involves understanding the basic physicochemical properties of the molecule. Below is a comparison of "this compound" and its isomer, "N-(3-Aminopropyl)morpholine."

PropertyThis compoundN-(3-Aminopropyl)morpholine
CAS Number 50998-05-5[1][2]123-00-2[3][4][5]
Molecular Formula C7H16N2O[2]C7H16N2O[3][4][5]
Molecular Weight 144.21 g/mol [1][2]144.21 g/mol [5]
Boiling Point 96-98 °C (at 20 Torr)[1]224 °C (lit.)
Density 0.983 g/cm³ (Predicted)[1]0.987 g/mL at 25 °C (lit.)

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR data are available for "4-(2-Aminoethyl)morpholine" from the Biological Magnetic Resonance Bank (BMRB).[6] This data can serve as a reference for interpreting the spectra of "this compound," with expected shifts in the propyl chain signals.

Expected ¹H NMR Features for this compound:

  • Signals corresponding to the morpholine ring protons.

  • A multiplet for the methine proton of the propyl group.

  • A doublet for the methyl group protons of the propyl group.

  • Signals for the methylene protons adjacent to the nitrogen atoms.

  • A broad singlet for the amine protons.

Expected ¹³C NMR Features for this compound:

  • Signals for the carbon atoms of the morpholine ring.

  • A signal for the methine carbon of the propyl group.

  • A signal for the methyl carbon of the propyl group.

  • A signal for the methylene carbon attached to the morpholine nitrogen.

A general workflow for NMR analysis is presented below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (1H, 13C, etc.) transfer->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing) acquire->process integrate Peak Integration & Chemical Shift Assignment process->integrate structure Structure Elucidation integrate->structure

NMR Analysis Workflow

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of "this compound" and for its quantification in various matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of aminopropylmorpholines, derivatization is often employed to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from methods for morpholine and its derivatives and would require validation for "this compound".[7]

  • Derivatization:

    • To a solution of the sample in an appropriate solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA).[8]

    • Incubate the mixture at a controlled temperature (e.g., 70°C for 30 minutes) to ensure complete reaction.[8]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.[7]

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

      • Scan Range: A mass range appropriate to detect the molecular ion and characteristic fragments of the derivatized analyte. For the trimethylsilyl derivative of this compound, the expected molecular weight would be 216.41 g/mol .

Comparison of GC-MS Performance for Related Amines

ParameterValue (for Morpholine Derivatives)
Linearity Range 10 - 500 µg/L
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 1.3 - 7.3 µg/L
Limit of Quantification (LOQ) 4.1 - 24.4 µg/L
Recovery 88.6% - 109.0%
Precision (RSD%) 1.4% - 9.4%

Data adapted from studies on morpholine.[7]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis sample Sample Solution derivatize Derivatization sample->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Injection into GC extract->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect process Data Processing detect->process

GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For aminopropylmorpholines, reversed-phase HPLC with UV detection is a suitable method. Derivatization may be necessary to enhance UV detection if the analyte lacks a strong chromophore.

Experimental Protocol: HPLC-UV Analysis

This is a general protocol that would need to be optimized and validated for "this compound".

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be adjusted to ensure the analyte is in a suitable ionic state for retention.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of the aqueous buffer and organic modifier.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Detection: UV detection at a wavelength of maximum absorbance for the analyte or its derivative. For underivatized aminopropylmorpholines, detection would be in the low UV range (e.g., < 220 nm).

    • Injection Volume: 10-20 µL.

Logical Relationship for HPLC Method Development

HPLC_Development cluster_initial_conditions Initial Conditions cluster_optimization Optimization cluster_validation Method Validation column Select Column (e.g., C18) mobile_phase Select Mobile Phase column->mobile_phase detector Select Detector (UV) mobile_phase->detector optimize_mp Optimize Mobile Phase Composition detector->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp linearity Linearity optimize_temp->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq

HPLC Method Development Logic

Conclusion

The characterization of "this compound" can be effectively achieved through a combination of spectroscopic and chromatographic techniques. While specific data for this molecule is sparse, established methods for its isomers and other morpholine derivatives provide a solid foundation for developing and validating analytical protocols. NMR spectroscopy is indispensable for unambiguous structural confirmation. For purity assessment and quantification, GC-MS and HPLC offer high sensitivity and selectivity, with the choice between them depending on the sample matrix and analytical requirements. The protocols and comparative data presented in this guide are intended to assist researchers in establishing robust analytical methods for the comprehensive characterization of "this compound" and related compounds.

References

Comparative Guide to Purity Assessment of 4-(2-Aminopropyl)morpholine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(2-Aminopropyl)morpholine is a critical step in the quality control process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound is a morpholine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to its chemical structure—a primary amine and a morpholine ring—it lacks a strong chromophore, making direct detection by UV-based HPLC challenging. Therefore, derivatization is often a necessary step to introduce a UV-active moiety for sensitive quantification. This guide will explore a proposed HPLC method involving derivatization and compare it with Gas Chromatography-Mass Spectrometry (GC-MS), another common technique for analyzing volatile and semi-volatile amines.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of a proposed derivatization HPLC-UV method and a derivatization GC-MS method for the analysis of morpholine and its derivatives, which can be extrapolated to this compound.

ParameterHPLC with UV Detection (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.1000 µg/mL[1][2]7.3 µg/L
Limit of Quantitation (LOQ) 0.3001 µg/mL[1][2]24.4 µg/L
Accuracy (Recovery %) 97.9% to 100.4%[1][2]94.3% to 109.0%
Precision (RSD %) 0.79%[1][2]Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%
Sample Throughput HighModerate
Derivatization Often required to introduce a chromophoreTypically required for volatility and sensitivity
Instrumentation Cost ModerateHigh
Selectivity Moderate to HighHigh (with MS detection)

Table 1: Performance Comparison of HPLC and GC-MS Methods.

Experimental Protocols

Proposed HPLC Method with Derivatization

This method is adapted from established procedures for morpholine and its derivatives.[1][3] It involves a pre-column derivatization step to allow for UV detection.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • 1-Naphthyl isothiocyanate (derivatizing agent)[1]

  • Methanol (for cleaning)

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm[3]

  • Mobile Phase A: 0.1% TFA in Water[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile[3]

  • Gradient: 5% to 95% B over 20 minutes[3]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV at 210 nm[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 30 °C[3]

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a diluent (e.g., acetonitrile/water mixture).

  • To a known volume of the sample solution, add an excess of 1-Naphthyl isothiocyanate solution in acetonitrile.[1]

  • Allow the reaction to proceed at room temperature for approximately 30 minutes to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.

  • Filter the derivatized sample solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves converting the analyte into a more volatile and thermally stable derivative for GC-MS analysis.[5]

1. Materials and Reagents:

  • This compound reference standard and sample

  • Methanol

  • Sodium nitrite (derivatizing agent)

  • Hydrochloric acid

  • Dichloromethane (extraction solvent)

2. GC-MS Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Oven Program: Initial temperature 100°C held for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[5]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Ionization: Electron Impact (EI), 70 eV[5]

  • MS Detection: Selected Ion Monitoring (SIM) mode[5]

3. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve a standard of this compound in methanol to prepare a stock solution.

  • For sample analysis, dissolve the test substance in the same solvent.

  • Acidify the sample with hydrochloric acid and then add sodium nitrite solution to form the N-nitroso derivative.[5]

  • After incubation, neutralize the solution with a suitable base (e.g., 1 M NaOH).

  • Extract the N-nitroso derivative with dichloromethane.[6]

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary before injection.

Workflow and Logic Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample derivatize Add Derivatizing Agent (e.g., 1-Naphthyl isothiocyanate) dissolve_sample->derivatize react React for 30 min derivatize->react filter Filter (0.45 µm) react->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity vs. Standard integrate->calculate report Generate Report calculate->report Method_Selection_Logic decision decision method method start Start: Purity Assessment of This compound uv_active Is direct UV detection feasible? start->uv_active derivatization_needed Derivatization Required uv_active->derivatization_needed No hplc HPLC-UV uv_active->hplc Yes choose_method Choose Analytical Technique derivatization_needed->choose_method choose_method->hplc HPLC gcms GC-MS choose_method->gcms GC-MS high_throughput High Sample Throughput Needed? hplc->high_throughput high_throughput->method Yes: HPLC is preferable high_throughput->method No: GC-MS may be suitable

References

A Comparative Analysis of the Reactivity of 4-(2-Aminopropyl)morpholine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of a primary amine with the appropriate reactivity profile is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of 4-(2-aminopropyl)morpholine with a selection of structurally diverse primary amines: the aliphatic n-butylamine, the benzylic benzylamine, and the aromatic aniline. This comparison is supported by physicochemical data and detailed experimental protocols for key reactions, offering a comprehensive resource for informed decision-making in your research.

Executive Summary

The reactivity of a primary amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom, which dictates its nucleophilicity and basicity. Steric hindrance around the amino group also plays a crucial role. This compound presents an interesting case, with a primary alkylamine structure modified by the presence of a morpholine ring. This guide will explore its reactivity in three common transformations for primary amines: N-acylation, N-alkylation, and Schiff base formation.

Data Presentation: Physicochemical Properties and Basicity

A fundamental indicator of an amine's reactivity is its basicity, quantified by the pKa of its conjugate acid. A higher pKa value generally correlates with stronger basicity and often, though not always, higher nucleophilicity. The table below summarizes the predicted and experimental pKa values for the amines under comparison.

AmineStructureTypepKa (Conjugate Acid)
This compound this compoundAliphatic (with morpholine)9.97 ± 0.10 (Predicted)[1]
n-Butylamine n-ButylamineAliphatic10.64[2]
Benzylamine BenzylamineBenzylic9.35
Aniline AnilineAromatic4.63[2]

Note: The pKa for this compound is a predicted value and should be considered as an estimate.

The predicted pKa of this compound suggests it is a moderately strong base, slightly weaker than a simple primary aliphatic amine like n-butylamine. This is likely due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. Its basicity is predicted to be higher than that of benzylamine and significantly higher than aniline, where the lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability.[3][4]

Experimental Protocols for Reactivity Comparison

To facilitate a direct and objective comparison of the reactivity of these primary amines, the following detailed experimental protocols are provided. These protocols are designed to be conducted under identical conditions for each amine to ensure the validity of the comparative data.

Competitive N-Acylation with Acetic Anhydride

This experiment aims to determine the relative nucleophilicity of the amines by allowing them to compete for a limited amount of an acylating agent.

Methodology:

  • Preparation of Amine Solutions: Prepare 0.1 M stock solutions of this compound, n-butylamine, benzylamine, and aniline in a dry, aprotic solvent such as dichloromethane (DCM).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), combine equimolar amounts (e.g., 1 mmol) of this compound and one of the other primary amines (n-butylamine, benzylamine, or aniline) in 20 mL of DCM.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add a substoichiometric amount of acetic anhydride (e.g., 0.5 mmol, 0.5 equivalents relative to the total amine concentration) dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour). Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Work-up and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative ratio of the N-acetylated products. A higher proportion of one product indicates a greater reactivity of the corresponding parent amine.

Comparative N-Alkylation with Benzyl Bromide

This protocol assesses the amines' reactivity towards a common alkylating agent.

Methodology:

  • Preparation of Solutions: Prepare 0.1 M solutions of each amine (this compound, n-butylamine, benzylamine, and aniline) and a 0.1 M solution of benzyl bromide in a suitable solvent like acetonitrile.

  • Reaction Setup: In separate reaction vessels for each amine, place 10 mL of the respective amine solution (1 mmol). Add 1.1 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each vessel.

  • Initiation of Reaction: To each vessel, add 10 mL of the benzyl bromide solution (1 mmol) at room temperature while stirring.

  • Kinetic Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every hour). Quench the aliquots by diluting them in a suitable solvent and analyze by GC-MS or HPLC to determine the concentration of the starting materials and the N-benzylated product.

  • Data Analysis: Plot the concentration of the product versus time for each amine. The initial reaction rates can be determined from the slope of these curves, providing a quantitative measure of the relative reactivity of the amines in this alkylation reaction.

Schiff Base Formation with Benzaldehyde

The formation of an imine (Schiff base) is a characteristic reaction of primary amines with aldehydes. The rate of this reaction can be used to compare their reactivity.

Methodology:

  • Preparation of Solutions: Prepare 0.1 M solutions of each amine and a 0.1 M solution of benzaldehyde in a solvent such as ethanol.

  • Reaction Setup: In separate UV-Vis cuvettes, mix a solution of the amine (e.g., 1 mL of 0.1 M solution) with an excess of the benzaldehyde solution (e.g., 1 mL of a 1 M solution to ensure pseudo-first-order kinetics with respect to the amine).

  • Kinetic Measurement: Immediately after mixing, place the cuvette in a UV-Vis spectrophotometer. Monitor the formation of the Schiff base by measuring the increase in absorbance at the wavelength corresponding to the C=N chromophore (the specific wavelength should be determined experimentally for each Schiff base). Record the absorbance at regular time intervals.

  • Data Analysis: The observed rate constant (k_obs) for the formation of the Schiff base for each amine can be determined by fitting the absorbance versus time data to a first-order rate equation. Comparing the k_obs values will provide a quantitative measure of the relative reactivity of the amines in Schiff base formation. The reaction is reversible and often acid-catalyzed; maintaining a consistent pH is crucial for a valid comparison.[5]

Visualizing the Comparison Workflow

To provide a clear overview of the logical flow for comparing the reactivity of these primary amines, the following diagram illustrates the key steps.

G cluster_0 Amine Selection cluster_1 Reactivity Assessment cluster_2 Data Analysis cluster_3 Comparative Reactivity Profile A This compound E N-Acylation (Acetic Anhydride) A->E F N-Alkylation (Benzyl Bromide) A->F G Schiff Base Formation (Benzaldehyde) A->G B n-Butylamine B->E B->F B->G C Benzylamine C->E C->F C->G D Aniline D->E D->F D->G H Product Ratio Analysis (GC-MS, HPLC) E->H I Kinetic Rate Determination (Spectrophotometry, Chromatography) F->I G->I J Relative Reactivity Ranking H->J I->J

Caption: Workflow for comparing the reactivity of primary amines.

Signaling Pathway of Amine Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of a primary amine.

G cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Fundamental Properties cluster_3 Chemical Reactivity A Alkyl/Aryl Substituents D Inductive Effects (+I / -I) A->D E Resonance Effects A->E B Steric Hindrance G Nucleophilicity B->G C Presence of Heteroatoms (e.g., Morpholine Oxygen) C->D F Basicity (pKa) D->F D->G E->F E->G H Rate of Reaction F->H G->H I Product Yield H->I

Caption: Factors influencing the chemical reactivity of primary amines.

Conclusion

This guide provides a framework for the systematic comparison of the reactivity of this compound with other primary amines. By utilizing the provided experimental protocols, researchers can generate quantitative data to build a comprehensive reactivity profile for this versatile building block. The interplay of its aliphatic nature, the inductive effect of the morpholine ring, and its steric profile will ultimately determine its utility in various synthetic applications. The data generated from these comparative studies will be invaluable for optimizing reaction conditions and for the rational design of novel molecules in the fields of medicinal chemistry and materials science.

References

A Comparative Guide for Drug Discovery: 4-(2-Aminopropyl)morpholine vs. Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug design and development, the selection of appropriate scaffolds is a critical determinant of a compound's ultimate success. Both morpholine and piperidine rings are considered "privileged structures," frequently incorporated into a vast array of biologically active molecules.[1][2] This guide provides an objective comparison of 4-(2-aminopropyl)morpholine and its corresponding piperidine derivatives, focusing on their physicochemical properties, metabolic stability, and potential for central nervous system (CNS) activity. The strategic choice between these two heterocyclic systems can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Tale of Two Rings

The introduction of an oxygen atom in the morpholine ring in place of a methylene group in the piperidine ring imparts distinct physicochemical characteristics. These differences can influence a molecule's solubility, lipophilicity, and basicity, all of which are crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyThis compound1-(2-Aminopropyl)piperidine (Predicted)Impact on Drug Design
Molecular Weight ( g/mol ) 144.21142.25Minimal difference in molecular weight.
pKa 9.97 ± 0.10 (Predicted)Likely higher than morpholine analogThe less basic nature of the morpholine nitrogen can be advantageous in reducing off-target interactions with aminergic receptors and may improve oral bioavailability.[1]
logP (Predicted) -0.7Higher than morpholine analogThe lower lipophilicity of the morpholine analog generally translates to improved aqueous solubility, a desirable trait for formulation and absorption.
Density (g/cm³) 0.983 ± 0.06 (Predicted)~0.9Minor difference with little direct impact on in vivo performance.

Metabolic Stability: The Morpholine Advantage

A key consideration in drug design is the metabolic stability of a compound, as rapid metabolism can lead to low bioavailability and a short duration of action. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1]

The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the electron density on the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] In contrast, the methylene groups alpha to the nitrogen in the piperidine ring are common sites of metabolic attack, often leading to N-dealkylation or ring oxidation.[3][4]

Common Metabolic Pathways:

  • Morpholine Derivatives:

    • Oxidative N-dealkylation

    • Ring oxidation (less common than in piperidines)

    • N-oxidation

  • Piperidine Derivatives:

    • N-dealkylation (major pathway, often mediated by CYP3A4)[3][5][6]

    • Ring oxidation (α- and β-hydroxylation)

    • Ring contraction to a pyrrolidine derivative

The increased metabolic stability of morpholine-containing compounds can lead to improved pharmacokinetic profiles, including longer half-lives and higher exposure.

Central Nervous System (CNS) Drug Design: Crossing the Blood-Brain Barrier

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of a molecule play a critical role in its ability to passively diffuse across this highly selective barrier.

The morpholine moiety is often incorporated into CNS drug candidates to enhance their ability to penetrate the brain.[7][8] The pKa of the morpholine nitrogen, being closer to physiological pH than that of piperidine, can result in a higher proportion of the neutral, more lipophilic species required for passive diffusion across the BBB. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially aiding in interactions with transporters at the BBB.

While direct comparative BBB permeability data for this compound and its piperidine analog is not available, general principles suggest that the morpholine derivative may exhibit more favorable properties for CNS penetration.

Experimental Protocols

To aid researchers in their own comparative studies, we provide detailed methodologies for key in vitro experiments used to assess the properties discussed above.

Metabolic Stability Assay: Human Liver Microsomes

This protocol is designed to assess the in vitro metabolic stability of a test compound using pooled human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the HLM solution to the buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the parent compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay used to predict passive, transcellular permeability across the BBB.[9][10]

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate).

  • Brain lipid solution (e.g., porcine brain lipid extract).

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds with known BBB permeability (e.g., caffeine for high permeability and atenolol for low permeability) dissolved in a suitable buffer.

  • UV-Vis plate reader or LC-MS/MS system for analysis.

Procedure:

  • Coat the filter membrane of the donor plate with the brain lipid solution dissolved in dodecane and allow the solvent to evaporate.

  • Fill the acceptor plate wells with buffer.

  • Add the test and control compound solutions to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

Visualizing the Comparison: Logical Relationships

The decision-making process in selecting between a morpholine and a piperidine scaffold can be visualized as a logical flow, considering the desired properties of the final drug candidate.

DrugDesignChoice start Start: Scaffold Selection cns_target CNS Target? start->cns_target metabolic_stability High Metabolic Stability Required? cns_target->metabolic_stability Yes piperidine Consider Piperidine Scaffold cns_target->piperidine No solubility Improved Aqueous Solubility Needed? metabolic_stability->solubility Yes metabolic_stability->piperidine No morpholine Consider Morpholine Scaffold solubility->morpholine Yes solubility->piperidine No

Caption: Decision tree for selecting between morpholine and piperidine scaffolds.

Conclusion

The choice between a this compound and a piperidine derivative in drug design is a nuanced decision that depends on the specific therapeutic target and desired ADME properties. The morpholine scaffold generally offers advantages in terms of metabolic stability and physicochemical properties conducive to CNS penetration and improved solubility.[1][7] However, the piperidine moiety remains a highly valuable and widely used scaffold, and its specific interactions with a biological target may outweigh the potential metabolic liabilities in certain cases.[2]

This guide provides a framework for researchers to make informed decisions by highlighting the key differences between these two important heterocyclic systems and by providing detailed protocols for their experimental evaluation. Direct, head-to-head comparative studies of this compound and its piperidine analog would be invaluable to further refine our understanding of their relative merits in specific therapeutic contexts.

References

Navigating the Synthesis of 4-(2-Aminopropyl)morpholine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically relevant scaffolds is paramount. This guide provides a comparative analysis of validated synthetic routes to "4-(2-aminopropyl)morpholine," a key analogue in medicinal chemistry. We present a side-by-side evaluation of two primary synthetic strategies: the direct N-alkylation of morpholine and a two-step sequence involving Michael addition followed by reduction.

This publication aims to equip researchers with the necessary data to select the most appropriate synthetic route based on factors such as yield, reaction conditions, and scalability. Detailed experimental protocols and workflow visualizations are provided to support the practical implementation of these methods.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methodologies. Below is a summary of the key quantitative data for two prominent and validated routes, allowing for a direct comparison of their efficacy.

ParameterRoute 1: N-Alkylation with a Pre-functionalized PropylamineRoute 2: Michael Addition with Acrylonitrile & Subsequent Reduction
Starting Materials Morpholine, Protected 2-halopropylamine or equivalentMorpholine, Acrylonitrile
Key Intermediates N/A (Direct coupling)3-Morpholinopropionitrile
Reaction Steps 1-2 (depending on protecting group strategy)2
Overall Yield Moderate to Good (Typically 60-80%)High (Reported yields up to 82.7%)[1]
Reaction Conditions Elevated temperatures (e.g., 80°C), base catalysisMichael addition at moderate temperatures (30-60°C), followed by high-pressure hydrogenation (1.0-6.0 MPa, 80-200°C)[1]
Purity of Final Product Generally high after purificationHigh (Crude product purity reported at 99.5% after rectification)[1]
Scalability Feasible, but may require optimization of conditionsDemonstrated to be suitable for industrial-scale production[1]
Key Advantages Potentially shorter route, avoids high-pressure hydrogenationHigh overall yield, utilizes readily available and inexpensive starting materials, well-established for large-scale synthesis.[1]
Key Disadvantages May require synthesis of a specific alkylating agent, potential for side reactionsRequires specialized high-pressure hydrogenation equipment, handling of toxic acrylonitrile

Experimental Protocols

Route 1: N-Alkylation (Hypothetical Protocol Based on Analogue Synthesis)

This protocol is a representative procedure based on the synthesis of similar N-alkylated morpholine analogues.

Materials:

  • Morpholine

  • 1-Bromo-2-propylamine hydrobromide (or a suitable protected analogue)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add the 1-bromo-2-propylamine hydrobromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Michael Addition and Reduction (Based on Patent CN1286825C)[1]

Step 1: Synthesis of 3-Morpholinopropionitrile

Materials:

  • Morpholine

  • Acrylonitrile

Procedure:

  • In a reaction vessel, place morpholine (1.0-1.3 molar equivalents relative to acrylonitrile).

  • Under vigorous stirring, slowly add acrylonitrile (1.0 molar equivalent) over a period of 1.5 to 5 hours.

  • Maintain the reaction temperature between 30°C and 60°C.

  • After the addition is complete, continue to stir the mixture for an additional 0.5 to 2 hours.

  • The resulting 3-morpholinopropionitrile can be purified by distillation before proceeding to the next step.

Step 2: Hydrogenation to 4-(3-Aminopropyl)morpholine

Materials:

  • 3-Morpholinopropionitrile

  • Solvent (e.g., aqueous ammonia, methanol, ethanol, or water)

  • Catalyst (e.g., Raney nickel or Raney cobalt)

  • Co-catalyst (e.g., ammonia, sodium carbonate, potassium carbonate, or their hydroxides)

Procedure:

  • In a high-pressure reactor, combine 3-morpholinopropionitrile, the chosen solvent (50-80% by weight relative to the nitrile), the catalyst (1-1.5% by weight), and the co-catalyst (10-20% of the catalyst weight).

  • Pressurize the reactor with hydrogen to 1.0-6.0 MPa.

  • Heat the reaction mixture to between 80°C and 200°C.

  • Maintain these conditions for 2 to 6 hours.

  • After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

  • The crude 4-(3-aminopropyl)morpholine can be purified by rectification to achieve high purity.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

cluster_0 Route 1: N-Alkylation A Mix Morpholine and Base B Add Alkylating Agent A->B C Heat and Stir B->C D Work-up and Purification C->D E Final Product D->E

Caption: Experimental workflow for the N-alkylation route.

cluster_1 Route 2: Michael Addition and Reduction F Michael Addition of Morpholine to Acrylonitrile G Isolate 3-Morpholinopropionitrile F->G H High-Pressure Hydrogenation G->H I Work-up and Purification H->I J Final Product I->J

Caption: Experimental workflow for the Michael addition and reduction route.

Signaling Pathway (Illustrative)

While not a biological signaling pathway in the traditional sense, the following diagram illustrates the decision-making pathway a researcher might follow when selecting a synthetic route for a this compound analogue.

Start Select Synthesis Route Scale Scale of Synthesis? Start->Scale Equipment High-Pressure Equipment Available? Scale->Equipment Large Scale Route1 Choose N-Alkylation Scale->Route1 Small Scale / Lab Equipment->Route1 No Route2 Choose Michael Addition/Reduction Equipment->Route2 Yes

Caption: Decision pathway for selecting a synthetic route.

References

A Predictive Comparative Analysis of the Biological Activity of 4-(2-Aminopropyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

4-(2-Aminopropyl)morpholine belongs to the class of phenethylamine derivatives, which are known for their psychoactive properties, primarily mediated through their interaction with monoamine neurotransmitter systems. The introduction of a morpholine ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and ability to cross the blood-brain barrier.[1][2] The aminopropyl side chain is a common feature in many central nervous system (CNS) stimulants, such as amphetamine and its analogues.

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals. For phenethylamine-like compounds, the spatial arrangement of substituents around the chiral center in the aminopropyl chain can dramatically affect their affinity and efficacy at biological targets. This guide provides a comparative overview of the predicted biological activities of the (R)- and (S)-isomers of this compound, drawing parallels from the established pharmacology of phenmetrazine isomers.

Predicted Biological Activity Profile

The primary mechanism of action for this compound isomers is expected to be the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds are predicted to act as releasing agents, promoting the efflux of these neurotransmitters from presynaptic nerve terminals.

Based on data from phenmetrazine, it is hypothesized that the isomers of this compound will display different potencies at these transporters. The (+)-enantiomer of phenmetrazine is a more potent dopamine and norepinephrine releaser than the (-)-enantiomer.[3] Similarly, d-amphetamine is more potent than l-amphetamine in its effects on dopamine neurons.[4] Therefore, it is predicted that one of the enantiomers of this compound, likely the dextrorotatory (+) isomer, will be a more potent releaser of dopamine and norepinephrine compared to its levorotatory (-) counterpart.

Data Presentation: A Predictive Comparison

The following table summarizes the known biological activities of phenmetrazine isomers, which serves as a predictive model for the potential activities of the this compound isomers. The EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter. Lower values indicate higher potency.

Table 1: Comparative in vitro Activity of Phenmetrazine Isomers at Monoamine Transporters (Predictive Model for this compound Isomers) [3]

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
(+)-Phenmetrazine 87.437.53246
(-)-Phenmetrazine 41562.9>10,000
Predicted (+)-4-(2-Aminopropyl)morpholine PotentPotentWeak
Predicted (-)-4-(2-Aminopropyl)morpholine Less PotentPotentVery Weak

Data for phenmetrazine isomers was obtained from in vitro studies using rat brain synaptosomes.[3]

Experimental Protocols

To empirically determine the biological activity of the this compound isomers, the following experimental protocols are recommended.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Preparation: Plate the cells in 96-well plates and allow them to reach confluence.[5]

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-isomers of this compound and a reference compound (e.g., cocaine or d-amphetamine).

  • Incubation: Pre-incubate the cells with the test compounds for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-labeled neurotransmitter to the wells.[6]

  • Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[6]

  • Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) for each isomer.

Neurotransmitter Release Assay

This assay directly measures the ability of a compound to induce the release of pre-loaded neurotransmitters from synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific regions of the rat brain (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.[7][8]

  • Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake into the synaptic vesicles.

  • Compound Incubation: Add varying concentrations of the (R)- and (S)-isomers of this compound to the pre-loaded synaptosomes.

  • Release Measurement: After incubation, pellet the synaptosomes by centrifugation and measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that induces 50% of the maximal release) for each isomer.

Visualizations

Predicted Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA Vesicle->DA Storage DAT DAT/NET DA_out DAT->DA_out Promotes Efflux Isomer Isomer Isomer->DAT Binds to Transporter DA_cleft DA_out->DA_cleft Release Receptor Dopamine Receptor DA_cleft->Receptor Binds Signal Signal Receptor->Signal Signal Transduction

Caption: Predicted mechanism of this compound isomers at the synapse.

Experimental Workflow for Isomer Comparison

Experimental_Workflow Start Start Isolate_Synaptosomes Isolate Synaptosomes (e.g., from rat striatum) Start->Isolate_Synaptosomes Preload_Radioligand Preload with [3H]Dopamine Isolate_Synaptosomes->Preload_Radioligand Split_Samples Split Samples Preload_Radioligand->Split_Samples Incubate_R Incubate with (R)-Isomer Split_Samples->Incubate_R Group 1 Incubate_S Incubate with (S)-Isomer Split_Samples->Incubate_S Group 2 Measure_Release_R Measure [3H]Dopamine Release Incubate_R->Measure_Release_R Measure_Release_S Measure [3H]Dopamine Release Incubate_S->Measure_Release_S Analyze_Data Analyze Data & Compare EC50 Values Measure_Release_R->Analyze_Data Measure_Release_S->Analyze_Data End End Analyze_Data->End

Caption: Workflow for comparing the dopamine-releasing activity of the isomers.

Stereoselectivity and Biological Activity

Stereoselectivity cluster_target Biological Target cluster_activity Biological Activity R_Isomer (R)-Isomer Transporter Monoamine Transporter (e.g., DAT) R_Isomer->Transporter High Affinity Binding S_Isomer (S)-Isomer S_Isomer->Transporter Lower Affinity Binding High_Potency High Potency (Neurotransmitter Release) Transporter->High_Potency Leads to Low_Potency Low Potency (Neurotransmitter Release) Transporter->Low_Potency Leads to

References

Cross-Validation of Analytical Techniques for the Quantification of 4-(2-Aminopropyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(2-Aminopropyl)morpholine, a key morpholine derivative, is critical in various stages of drug development and manufacturing for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of commonly employed analytical techniques for its quantification, presenting comparative performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Methodologies

The selection of an analytical technique for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary analytical challenges associated with morpholine and its derivatives are their high polarity and, for some methods, the lack of a strong chromophore, often necessitating derivatization.[1][2] This guide focuses on the three most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the key performance parameters of these analytical techniques, providing a basis for objective comparison. The data presented is a synthesis from studies on morpholine and its derivatives, offering a reliable benchmark for methods to be developed for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterResultSample MatrixReference
Linearity Range10–500 µg/LApple Juice, Ibuprofen[3][4]
Correlation Coefficient (r²)>0.999Apple Juice, Ibuprofen[3][4]
Limit of Detection (LOD)7.3 µg/LApple Juice, Ibuprofen[4][5]
Limit of Quantitation (LOQ)24.4 µg/LApple Juice, Ibuprofen[4][5]
Recovery94.3–109.0%Apple Juice, Ibuprofen[4][5]
Intraday Precision (RSD%)2.0–4.4%Apple Juice, Ibuprofen[4]
Interday Precision (RSD%)3.3–7.0%Apple Juice, Ibuprofen[4]

Note: GC-MS methods for morpholine typically require a derivatization step to improve volatility. The data above is based on the formation of the N-nitrosomorpholine derivative.[6][7]

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterResultSample MatrixReference
Linearity Range1–50 mg/mLBulk Drug, Formulations[3]
Correlation Coefficient (r)0.9999Bulk Drug, Formulations[3]
Limit of Detection (LOD)0.1 mg/mLBulk Drug, Formulations[3]
Limit of Quantitation (LOQ)0.3 mg/mLBulk Drug, Formulations[3]
Intraday Precision (RSD%)0.78–1.01%Bulk Drug, Formulations[3]
Interday Precision (RSD%)1.08–1.37%Bulk Drug, Formulations[3]

Note: HPLC-UV often requires derivatization to introduce a chromophore for sensitive detection.[2] The data for Reboxetine, a morpholine-containing drug, is presented as a relevant example.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterResultSample MatrixReference
Linearity Range5–200 µg/kgVegetables[8]
Correlation Coefficient (R²)>0.996Vegetables[8]
Limit of Detection (LOD)2 µg/kgFruits[5]
Limit of Quantitation (LOQ)5 µg/kgFruits[5]
Recovery83–108%Fruits[5]
Repeatability (RSD%)< 10%Vegetables[8]

Note: LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, particularly when using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

Experimental Workflow for Cross-Validation

A robust cross-validation of analytical techniques is essential to ensure the reliability and interchangeability of data.[9][10] The following diagram illustrates a typical workflow for the cross-validation process.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Develop & Optimize Method 1 (e.g., GC-MS) A->B C Develop & Optimize Method 2 (e.g., LC-MS/MS) A->C D Full Validation of Method 1 (ICH Guidelines) B->D E Full Validation of Method 2 (ICH Guidelines) C->E F Prepare Spiked QC Samples & Incurred Study Samples D->F E->F G Analyze Samples with Method 1 F->G H Analyze Samples with Method 2 F->H I Statistical Comparison of Results (e.g., Bland-Altman Plot) G->I H->I J Demonstrate Method Comparability I->J K Establish Acceptance Criteria for Method Transfer J->K

Workflow for Cross-Validation of Analytical Methods.

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for morpholine and can be adapted and optimized for this compound.

Protocol 1: GC-MS with Derivatization

This method is highly sensitive and specific, suitable for trace-level analysis.

1. Sample Preparation and Derivatization: [7]

  • For aqueous samples, filter through a 0.22 µm membrane filter.

  • Take a known volume (e.g., 2.0 mL) of the sample.

  • Acidify the sample with hydrochloric acid (HCl).

  • Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex.

  • Heat the mixture at 40°C for 5 minutes.

  • Cool to room temperature.

  • Add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.[7]

  • Allow the layers to separate for 10 minutes.

  • Transfer the organic layer for GC-MS analysis.

2. GC-MS Conditions: [6][11]

  • GC System: Agilent 7890A GC or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 1:7.

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

  • Oven Program: Initial temperature 100°C held for 4 min, ramp to 120°C at 10°C/min and hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Monitoring: Selected Ion Monitoring (SIM) for characteristic ions of the derivative (e.g., m/z 86.1, 116.1 for N-nitrosomorpholine).[6]

Protocol 2: HPLC-UV with Derivatization

This method is suitable for quantification in bulk drug and pharmaceutical formulations where higher concentrations are expected.

1. Sample Preparation and Derivatization: [5]

  • Dissolve the sample containing this compound in a suitable solvent.

  • Add a solution of a derivatizing agent such as 1-Naphthyl isothiocyanate in acetonitrile.

  • Allow the reaction to proceed to form a stable, UV-active derivative.

  • Dilute the reaction mixture to a suitable concentration for HPLC analysis.

2. HPLC-UV Conditions: [3]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 0.02 M phosphate buffer (pH 7.0) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 277 nm for a Reboxetine-like structure).[3]

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS (HILIC)

This is a highly sensitive and specific method that can often be used without derivatization, making it suitable for complex matrices and low-level quantification.

1. Sample Preparation: [5]

  • Homogenize the sample if necessary.

  • For solid samples, weigh 10 g into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (1% formic acid in methanol).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Conditions: [5]

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for product ions.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. GC-MS with derivatization offers excellent sensitivity for trace analysis. HPLC-UV, also often requiring derivatization, is a robust and cost-effective method for quality control of bulk materials and formulations. LC-MS/MS, particularly with HILIC, provides the highest sensitivity and specificity, often without the need for derivatization, making it ideal for complex sample matrices and bioanalytical studies. A thorough cross-validation as outlined is crucial when multiple analytical methods are employed across different stages of research and development to ensure data integrity and consistency.

References

Efficacy and Mechanistic Insights into "4-(2-Aminopropyl)morpholine"-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, morpholine-containing scaffolds have emerged as privileged structures due to their versatile pharmacological activities. This guide provides a comparative analysis of the efficacy of "4-(2-Aminopropyl)morpholine"-based compounds and their derivatives against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their therapeutic potential, mechanisms of action, and experimental validation.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the pharmacological activities of various morpholine derivatives, comparing them with standard drugs.

Table 1: Analgesic and Anti-inflammatory Activity of 4-(2-Aminophenyl)morpholine Derivatives

CompoundDose (mg/kg)Analgesic Activity (% Protection)Anti-inflammatory Activity (% Inhibition)Standard Drug
Schiff Base 1 10052.34-Aspirin (100 mg/kg): 68.75%
20065.1258.23Indomethacin (10 mg/kg): 72.15%
Schiff Base 3 10048.67-Aspirin (100 mg/kg): 68.75%
20060.2154.43Indomethacin (10 mg/kg): 72.15%
Pentazocine 1075.89 (at 60 min)--

Data extracted from the study on Schiff bases of 4-(2-aminophenyl)morpholines.

Table 2: Antimicrobial Activity of Morpholine Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansStandard Drug (MIC, µg/mL)
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine 252920Ciprofloxacin: <10 (bacteria)
Ketoconazole: <10 (fungi)
(E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Cytotoxic (Anticancer)Cytotoxic (Anticancer)Cytotoxic (Anticancer)GDC-0941 (Anticancer)
IC50 vs. H460 (µM)1.7-66.5 fold more active

Antimicrobial data from a review on the pharmacological profile of morpholine derivatives. Anticancer data from a study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives.

Table 3: Anticancer and Kinase Inhibitory Activity of Morpholine Derivatives

CompoundTargetIC50 (µM)Cell LineStandard Drug (IC50, µM)
(E)-4-(2-(2-(benzo[d][1][2]dioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine PI3K/mTOR pathway0.003H460GDC-0941
0.42HT-29
0.74MDA-MB-231
Compound 10e (Morpholine-Substituted Tetrahydroquinoline) mTOR0.033A549Everolimus

Data from reviews and studies on anticancer morpholine derivatives.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Analgesic Activity: Acetic Acid-Induced Writhing Test
  • Objective: To evaluate the peripheral analgesic effect of the test compounds.

  • Animals: Swiss mice (25-30 g) of either sex.

  • Procedure:

    • Animals are divided into groups (n=6) and fasted overnight with free access to water.

    • The control group receives the vehicle (e.g., 1% Tween 80 in saline). The standard group receives a reference drug (e.g., Aspirin, 100 mg/kg, p.o.). Test groups receive the synthesized compounds at specified doses.

    • After 30 minutes of drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg).

    • Five minutes after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 10 minutes.

    • The percentage of protection is calculated using the formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Objective: To assess the acute anti-inflammatory activity of the compounds.

  • Animals: Wistar albino rats (150-200 g).

  • Procedure:

    • Animals are divided into groups (n=6). The initial paw volume of each rat is measured using a plethysmometer.

    • The control group receives the vehicle. The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg, p.o.). Test groups are treated with the synthesized compounds at specified doses.

    • One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
  • Objective: To determine the antimicrobial activity of the compounds against various bacterial and fungal strains.

  • Materials: Nutrient agar (for bacteria), Sabouraud dextrose agar (for fungi), sterile filter paper discs, standard antibiotic and antifungal discs.

  • Procedure:

    • The microbial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

    • The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

    • The impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, are placed on the surface of the inoculated agar plates.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

    • The diameter of the zone of inhibition around each disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized microbial suspension.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of morpholine-based compounds are attributed to their interaction with various molecular targets and modulation of specific signaling pathways.

Anti-inflammatory Signaling Pathway

Certain morpholinopyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins.[5][6] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates IκBα, releasing NF-κB NFkB_p65_p50_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates to iNOS_COX2_gene iNOS & COX-2 Genes NFkB_p65_p50_nucleus->iNOS_COX2_gene Induces transcription iNOS_COX2_protein iNOS & COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein Translation NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2_protein->NO_PGs Synthesizes Inflammation Inflammation NO_PGs->Inflammation Morpholine_Compound Morpholine Derivative Morpholine_Compound->iNOS_COX2_gene Inhibits Transcription Morpholine_Compound->iNOS_COX2_protein Inhibits Expression

Figure 1. Anti-inflammatory mechanism of morpholine derivatives.

Analgesic Signaling Pathway (Opioid Receptor Modulation)

While not all "this compound" derivatives are opioid receptor modulators, for those that may exhibit central analgesic effects, a comparison to the classical opioid signaling pathway is relevant. Opioid analgesics like morphine primarily act on the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7][8]

Analgesic_Pathway Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibits βγ subunit K_channel GIRK Channels Gi->K_channel Activates βγ subunit cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Figure 2. Classical μ-opioid receptor signaling pathway for analgesia.

Anticancer Signaling Pathway (PI3K/mTOR Inhibition)

Several morpholine derivatives have demonstrated potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Anticancer_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Morpholine_Inhibitor Morpholine-based mTOR Inhibitor Morpholine_Inhibitor->mTORC1 Inhibits

References

Benchmarking "4-(2-Aminopropyl)morpholine" derivatives against existing standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of substituted morpholine derivatives against existing standards in the fields of cancer and inflammation research. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds in preclinical studies. While direct comparative data for "4-(2-Aminopropyl)morpholine" is limited in publicly accessible literature, this guide focuses on broader morpholine derivatives that have been benchmarked against established therapeutic agents.

Anticancer Activity: Morpholine Derivatives vs. Standard Chemotherapeutic Agents

Recent studies have highlighted the potential of morpholine-containing compounds as anticancer agents. Their efficacy is often attributed to the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, or by targeting enzymes like topoisomerase II. The following table summarizes the cytotoxic activity of representative morpholine derivatives against various cancer cell lines, with comparisons to standard chemotherapeutic drugs.

Table 1: Comparative Anticancer Activity of Morpholine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
AK-10 [1]Morpholine substituted quinazolineA549 (Lung)8.55 ± 0.67ColchicineNot specified in source
MCF-7 (Breast)3.15 ± 0.23ColchicineNot specified in source
SHSY-5Y (Neuroblastoma)3.36 ± 0.29ColchicineNot specified in source
Compound 3d [2]2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50Not specified in sourceNot specified in source
Compound 3e [2]2-morpholino-4-anilinoquinolineHepG2 (Liver)12.76Not specified in sourceNot specified in source
Compound M5 [3]Substituted morpholineMDA-MB-231 (Breast)81.92 µg/mLNot specified in sourceNot specified in source
Compound M2 [3]Substituted morpholineMDA-MB-231 (Breast)88.27 µg/mLNot specified in sourceNot specified in source

Anti-inflammatory Potential: Morpholine Derivatives Compared to NSAIDs

Morpholine derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating potent activity, often linked to the inhibition of cyclooxygenase (COX) enzymes. Below is a comparison of a representative morpholine derivative with a standard nonsteroidal anti-inflammatory drug (NSAID).

Table 2: Comparative In Vitro Anti-inflammatory Activity

Compound IDDerivative ClassAssay% InhibitionStandard DrugStandard Drug % Inhibition
Compound 5d [4]2-(Morpholin-4-yl)-N-phenylquinazolin-4-amineCOX-II InhibitionComparable to standardIndomethacinNot specified in source

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.[5][6][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (morpholine derivative) and standard drug (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and the standard drug in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO, if used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from a dose-response curve.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and common method to screen for anti-inflammatory activity.[8]

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compound (morpholine derivative) and standard drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound or standard drug at various concentrations (e.g., 100-500 µg/mL) and 2.8 mL of PBS.

  • BSA Addition: To this mixture, add 0.2 mL of a 5% w/v aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

  • Data Analysis: The percentage inhibition of denaturation is calculated as: ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

Many morpholine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway with points of inhibition by morpholine derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds like morpholine derivatives.

Anticancer_Screening_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding (96-well plates) Start->Culture Treatment Treatment with Morpholine Derivatives & Standards Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT MTT Assay: Add MTT & Incubate 4h Incubation->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Data Analysis: Calculate IC50 Read->Analysis End End: Identify Lead Compounds Analysis->End

Caption: A typical workflow for in vitro anticancer drug screening using the MTT assay.

References

Safety Operating Guide

Proper Disposal of 4-(2-Aminopropyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-(2-aminopropyl)morpholine is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, aligning with established safety protocols and regulatory requirements for hazardous chemical waste management.

Immediate Safety and Hazard Information

This compound is a hazardous chemical with the following primary classifications:

  • Harmful if swallowed.[1][2]

  • Toxic in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1][2][3]

  • May cause respiratory irritation.[1]

Immediate medical attention is required in case of exposure.[1][2] Always consult the Safety Data Sheet (SDS) for complete hazard information before handling this chemical.

Personal Protective Equipment (PPE)

When handling this compound, especially during waste collection and disposal preparation, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][4]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
General Handling Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]
Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[6][7][8] The primary method of disposal is through a licensed hazardous waste disposal company.

Experimental Protocol: Preparing this compound Waste for Disposal

  • Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[1][2][4]

    • Collect liquid and solid waste in separate, designated containers.[9]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.[6]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).[10]

    • Keep the container tightly closed when not in use.[1][4]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[10]

    • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Emergency Procedures:

    • In case of a spill, immediately evacuate the area and alert your supervisor and EHS.

    • If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[2][4] Do not use combustible materials.

    • Collect the absorbed material into a designated hazardous waste container and dispose of it following the same procedures.

Regulatory Framework

The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA).[6][7][8][11] This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal.[7][8][12] Laboratories are responsible for the proper identification, management, and disposal of the hazardous waste they generate.[13]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the container properly labeled 'Hazardous Waste'? A->B C Label the container with chemical name and hazard warnings. B->C No D Segregate waste from incompatible materials. B->D Yes C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Is the container full? E->F G Continue to collect waste. F->G No H Arrange for pickup by licensed hazardous waste contractor. F->H Yes G->E I Final Disposal at an approved facility. H->I

Caption: Decision workflow for hazardous waste collection.

cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Handling of This compound B Waste Collection in labeled container A->B C Temporary Storage in SAA B->C D EHS/Contractor Waste Pickup C->D E Transportation to TSDF* D->E F Final Treatment & Disposal E->F label_node *TSDF: Treatment, Storage, and Disposal Facility

Caption: Overall disposal process flow.

References

Essential Safety and Logistical Information for Handling 4-(2-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 4-(2-Aminopropyl)morpholine, including operational and disposal plans.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 123-00-2[1][2]
Appearance Colorless liquid[1]
Odor Faint, fishlike[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationSpecifications
Eyes/Face Safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant gloves and protective clothing.Choose gloves and clothing made of materials resistant to amines.[4][5] A complete suit protecting against chemicals is recommended.[5]
Respiratory Full-face respirator.Use if exposure limits are exceeded or if irritation is experienced.[1]

Operational Procedures and Handling

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid contact with skin and eyes.[1][5]

  • Do not breathe mist, vapors, or spray.[1][6]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the work area.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[1][3][6]

  • Store away from incompatible materials such as acids and oxidizing agents.[2][6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[3][6] Wash the affected area with large amounts of soap and water.[4] Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting.[1][2][3] Rinse mouth with water.[1][3] Seek immediate medical attention.[2][3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it can be done without risk.[6] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[6]

  • Clean-up: Shovel the absorbed material into a suitable, labeled container for waste disposal.[6] Wash the spill area after the material has been collected.[4]

  • PPE: All personnel involved in the clean-up must wear appropriate PPE.[4]

Disposal:

  • Dispose of contents and containers in accordance with local and national regulations.[3]

  • Entrust disposal to a licensed waste disposal company.[3]

  • It may be necessary to dispose of this compound as hazardous waste. Contact your environmental protection agency for specific guidance.[4]

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Spill Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Identify Identify Spilled Chemical Ventilate->Identify WearPPE Wear Appropriate PPE Identify->WearPPE Contain Contain Spill with Inert Absorbent WearPPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste via Licensed Company Clean->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminopropyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Aminopropyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.